molecular formula C4H12ClNO B1431745 Methoxy(propan-2-yl)amine hydrochloride CAS No. 1421604-16-1

Methoxy(propan-2-yl)amine hydrochloride

Cat. No.: B1431745
CAS No.: 1421604-16-1
M. Wt: 125.6 g/mol
InChI Key: NNCJQXQCWNAEKD-UHFFFAOYSA-N
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Description

Methoxy(propan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C4H12ClNO and its molecular weight is 125.6 g/mol. The purity is usually 95%.
The exact mass of the compound Methoxy(propan-2-yl)amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methoxy(propan-2-yl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methoxy(propan-2-yl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(2)5-6-3;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCJQXQCWNAEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421604-16-1
Record name methoxy(propan-2-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

Methoxy(propan-2-yl)amine Hydrochloride (CAS 1421604-16-1): A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy(propan-2-yl)amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1421604-16-1, is a secondary amine hydrochloride.[1][2] Its molecular structure, featuring a methoxy group and an isopropyl substituent attached to a nitrogen atom, presents a unique combination of steric and electronic properties. These characteristics make it a valuable building block in the fields of medicinal chemistry and organic synthesis, offering potential for the development of novel bioactive molecules.

Core Properties and Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValue
CAS Number 1421604-16-1
Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol [2]
IUPAC Name N-methoxypropan-2-amine hydrochloride
Synonyms N-Isopropyl-O-methylhydroxylamine Hydrochloride

Synthesis and Manufacturing

The synthesis of Methoxy(propan-2-yl)amine hydrochloride can be achieved through various established chemical pathways. A common and effective method is reductive amination.

Synthetic Pathway: Reductive Amination

This process generally involves two key steps: the formation of an imine followed by its reduction to the desired amine.

Caption: Reductive amination pathway for the synthesis of Methoxy(propan-2-yl)amine hydrochloride.

Step-by-Step Experimental Protocol
  • Imine Formation: Methoxyamine (or its hydrochloride salt) is reacted with acetone in a suitable solvent, such as methanol. This condensation reaction forms the N-(propan-2-yl)methoxylimine intermediate.

  • Reduction: The imine is then reduced to the secondary amine. A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is often employed for this step as it selectively reduces the imine in the presence of the ketone.

  • Workup and Purification: Following the reduction, the reaction mixture is worked up to isolate the free base, Methoxy(propan-2-yl)amine. This typically involves quenching the reaction, adjusting the pH, and extracting the product into an organic solvent. The crude product can then be purified using techniques such as distillation or column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in diethyl ether) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Applications in Research and Drug Development

The structural motifs present in Methoxy(propan-2-yl)amine hydrochloride make it a compelling starting material for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Pharmacophore Component

The methoxyamine group can participate in hydrogen bonding, a critical interaction in drug-receptor binding. The isopropyl group provides steric bulk, which can influence a molecule's binding affinity and selectivity for its biological target. These features make it a useful fragment for fragment-based drug discovery (FBDD) campaigns.

Potential Therapeutic Areas

While specific biological activities of compounds directly derived from Methoxy(propan-2-yl)amine hydrochloride are not extensively documented in publicly available literature, its structural class is relevant to several areas of drug discovery, including:

  • Oncology: As a building block for kinase inhibitors and other small molecules targeting cancer-related pathways.

  • Neuroscience: For the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders.

  • Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.

Illustrative Experimental Workflow: Fragment-Based Screening

The incorporation of Methoxy(propan-2-yl)amine hydrochloride into a fragment library for a screening campaign would follow a structured workflow.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization A Synthesis and QC of Methoxy(propan-2-yl)amine HCl B Solubilization and Plating A->B C Primary Biophysical Screen (e.g., SPR, MST) B->C D Hit Validation and Orthogonal Assay C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Structure-Activity Relationship (SAR) Elucidation E->F G Lead Optimization F->G

Caption: A typical workflow for a fragment-based drug discovery campaign.

Safety and Handling

As with all chemical reagents, proper safety protocols should be strictly followed when handling Methoxy(propan-2-yl)amine hydrochloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Conclusion

Methoxy(propan-2-yl)amine hydrochloride is a valuable and versatile building block for chemical synthesis. Its unique structural features offer significant potential for the discovery and development of new chemical entities with therapeutic relevance. This guide has provided a technical overview of its properties, synthesis, potential applications, and safe handling practices to support the endeavors of researchers and scientists in the field.

References

  • Fukuyama, T., Kan, T., & Kurosawa, W. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi: 10.15227/orgsyn.079.0186
  • PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from [Link]

  • Regulations.gov. (2020, February 7). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, November 2). Retrieved from [Link]

  • Chem On Singapore. (2015, July 26). Safety Data Sheet. Retrieved from [Link]

  • Haitack. (2020, August 30). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]

Sources

N-Isopropyl-O-methylhydroxylamine hydrochloride structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of N-Isopropyl-O-methylhydroxylamine Hydrochloride , a specialized reagent used in advanced organic synthesis and medicinal chemistry.[1][2]

Structure, Synthesis, and Application in Sterically Controlled Amidation

Executive Summary

N-Isopropyl-O-methylhydroxylamine Hydrochloride (CAS: 1421604-16-1 ) is a secondary amine salt and a structural analog of the classic "Weinreb amine" (N,O-dimethylhydroxylamine).[1][2] By replacing the N-methyl group with a bulkier N-isopropyl group, this reagent offers unique steric properties that modulate reactivity during amide coupling and subsequent nucleophilic additions.[1][2] It is primarily employed as a building block for N-methoxy-N-isopropyl amides , which serve as stable intermediates for ketone synthesis and as pharmacophores in drug discovery (e.g., inhibitors targeting specific enzymatic pockets where methyl groups are insufficient for conformational locking).[1][2]

Chemical Identity & Properties

Structural Specifications

The compound consists of a hydroxylamine core where the oxygen is methylated (preventing O-acylation) and the nitrogen is substituted with an isopropyl group (providing steric bulk).[2]

PropertyData
Chemical Name N-Isopropyl-O-methylhydroxylamine hydrochloride
CAS Number 1421604-16-1 (HCl salt)
Molecular Formula C₄H₁₁NO[1][2] · HCl
Molecular Weight 125.60 g/mol (Salt); 89.14 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).[2]
pKa ~4.5–5.0 (Estimated for conjugate acid)
SMILES COKC(C)C (Free base) | CO[NH2+]C(C)C.[Cl-] (HCl salt)
Structural Visualization

The diagram below illustrates the steric environment of the nitrogen atom, highlighting the difference between the standard Weinreb amine and this N-isopropyl analog.

Structure cluster_0 N-Isopropyl-O-methylhydroxylamine HCl N Nitrogen (N+) O Oxygen (O) N->O Me Methyl (O-Me) O->Me Electronic Stabilization Iso Isopropyl (N-iPr) Iso->N Steric Bulk H Proton (H) H->N Cl Chloride (Cl-) Cl->N Ionic Interaction

Caption: Structural connectivity showing the bulky isopropyl group (Green) which provides steric shielding to the nitrogen center.[1][2]

Synthesis Protocols

The synthesis of N-Isopropyl-O-methylhydroxylamine generally proceeds via reductive amination or direct alkylation of hydroxylamine derivatives.[1][2] The reductive amination route is preferred for industrial scalability due to the availability of acetone and methoxyamine.

Method A: Reductive Amination (Preferred)

This method utilizes acetone and O-methylhydroxylamine (methoxyamine) to form an oxime ether intermediate, which is subsequently reduced.[2]

Reaction Scheme:

  • Condensation: Acetone + Methoxyamine HCl → Acetone O-methyloxime[1][2]

  • Reduction: Acetone O-methyloxime + Reducing Agent (e.g., Borane-Pyridine or NaCNBH₃) → Product[1][2]

Step-by-Step Protocol:
  • Reagents:

    • Acetone (Solvent/Reactant, excess)

    • Methoxyamine Hydrochloride (1.0 eq)[1][2]

    • Sodium Cyanoborohydride (NaCNBH₃) (1.5 eq) or Borane-Pyridine complex.[1][2]

    • Acetic Acid (Catalytic).[2]

  • Procedure:

    • Dissolve Methoxyamine HCl in Methanol/Acetone (1:1 v/v).[2]

    • Adjust pH to ~4–5 with acetic acid/sodium acetate buffer.[2]

    • Stir at Room Temperature (RT) for 2 hours to ensure complete formation of the oxime ether (monitor by TLC).

    • Cool to 0°C. Slowly add NaCNBH₃ in portions (Caution: Exothermic, gas evolution).

    • Allow to warm to RT and stir for 12–16 hours.

    • Quench: Add concentrated HCl dropwise to pH < 2 (destroys excess hydride).

    • Workup: Basify with NaOH to pH > 12. Extract with Dichloromethane (DCM) x3.[2]

    • Salt Formation: Dry organic layer (Na₂SO₄), filter, and treat with 4M HCl in Dioxane. Evaporate to yield the white solid hydrochloride salt.[2]

Method B: Alkylation of N-Hydroxyurethane

Cited in literature for specialized applications, this method involves alkylating a protected hydroxylamine derivative.[2]

  • Reference: N-Hydroxyurethane is alkylated with isopropyl bromide, followed by O-methylation and hydrolysis.[1][2] This route is more complex but useful if specific isotopic labeling is required.[2]

Applications in Drug Development & Synthesis[3][4]

The "Bulky" Weinreb Amide

The primary utility of this compound is to form N-methoxy-N-isopropyl amides .[1][2] While standard Weinreb amides (N-methoxy-N-methyl) are the gold standard for converting carboxylic acids to ketones, they sometimes suffer from:

  • Over-addition: With highly reactive nucleophiles (e.g., small organolithiums), the chelated intermediate can break down prematurely.

  • Instability: Certain Weinreb amides are unstable under harsh basic conditions.[2]

The Isopropyl Advantage: The N-isopropyl group introduces significant steric hindrance around the carbonyl center.[1][2] This:

  • Increases Stability: The bulky group protects the amide bond from non-specific nucleophilic attack.

  • Modulates Selectivity: It forces the formation of a tighter, more rigid chelated transition state with metal ions (Mg²⁺, Li⁺), ensuring clean conversion to the ketone upon workup without over-addition to the tertiary alcohol.

Biological Activity & Pharmacophore

In medicinal chemistry, the N-alkoxy-N-alkyl moiety is a bioisostere for amides or ethers.[1][2]

  • Metabolic Stability: The N-isopropyl group is less prone to oxidative N-dealkylation by Cytochrome P450 enzymes compared to the N-methyl group.[1][2]

  • Herbicide Precursors: Analogs of this structure are found in specific urea-based herbicides where the N-methoxy group is critical for inhibiting photosynthesis (Photosystem II inhibitors).[1][2]

Experimental Workflow: Amide Coupling

Standard protocol for converting a Carboxylic Acid to an N-Methoxy-N-isopropyl Amide.[1][2]

Workflow Start Carboxylic Acid Substrate (R-COOH) Activation Activation Agent (EDC·HCl / HOBt or HATU) Start->Activation Dissolve in DCM/DMF Addition Add N-Isopropyl-O-methylhydroxylamine HCl + DIPEA (Base) Activation->Addition Activate 30 min Reaction Stir at RT (4-16h) Formation of Activated Ester -> Amide Addition->Reaction Workup Acidic Wash (remove unreacted amine) Basic Wash (remove acid) Reaction->Workup Product Purified N-Methoxy-N-isopropyl Amide Workup->Product

Caption: General workflow for peptide coupling using N-Isopropyl-O-methylhydroxylamine HCl.

Protocol Steps:
  • Activation: Dissolve carboxylic acid (1.0 mmol) in DMF. Add HATU (1.1 mmol) and DIPEA (3.0 mmol).[2] Stir for 15 minutes.

  • Coupling: Add N-Isopropyl-O-methylhydroxylamine Hydrochloride (1.2 mmol). The extra equivalent of base (DIPEA) is crucial to neutralize the HCl salt.

  • Monitoring: Stir at room temperature. Reaction is typically complete within 4–6 hours.[2]

  • Isolation: Dilute with Ethyl Acetate. Wash successively with 1N HCl, sat. NaHCO₃, and Brine. Dry over MgSO₄ and concentrate.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[3] Hygroscopic (absorbs moisture).[2]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is volatile; the HCl salt is stable but should be kept dry.

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and acid anhydrides.

References

  • Accelachem. (2024).[2] Product Data: N-Isopropyl-O-methylhydroxylamine Hydrochloride (CAS 1421604-16-1).[1][2] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[2] N-Hydroxyurethane and its application in the synthesis of N-alkoxy amines. Retrieved from [1][2]

  • PubChem. (2024).[2][3][4] Compound Summary: Methoxyisopropylamine (Free Base Analog).[2] National Library of Medicine.[2] Retrieved from [1][2]

  • BenchChem. (2025).[2] Technical Guide to O-Alkylhydroxylamines. Retrieved from [1][2]

Sources

Difference between N-methoxyisopropylamine and 1-methoxy-2-propylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and functional distinctions between N-methoxyisopropylamine and 1-methoxy-2-propylamine .

Structural Isomerism, Synthetic Divergence, and Application Profiles

Executive Summary

In drug development and advanced organic synthesis, the distinction between N-methoxyisopropylamine (N-MIPA) and 1-methoxy-2-propylamine (MOPA) is a critical checkpoint. While they share the molecular formula C


H

NO
and a molecular weight of 89.14 g/mol , they are constitutional isomers with fundamentally different chemical behaviors.
  • 1-Methoxy-2-propylamine (MOPA) is a primary ether-amine . It acts as a strong base and a classic nucleophile, widely used as a solvent, chelating agent, and intermediate in industrial amination.

  • N-Methoxyisopropylamine (N-MIPA) is an

    
    -alkoxyamine  (a hydroxylamine derivative). It exhibits the "alpha-effect," possesses significantly lower basicity, and serves as a specialized precursor for Weinreb amides and nitroxide-mediated polymerization (NMP) controllers.
    

Confusing these two isomers can lead to failed coupling reactions, incorrect salt formation, and safety hazards due to differing thermal stabilities.

Chemical Identity & Structural Analysis[1][2]

The core difference lies in the position of the oxygen atom relative to the nitrogen center.

Feature1-Methoxy-2-propylamine (MOPA) N-Methoxyisopropylamine (N-MIPA)
IUPAC Name 1-Methoxypropan-2-amine

-Methoxypropan-2-amine
CAS Number 37143-54-7 32118-22-2
Classification Primary Amine (Ether-amine)

-Alkoxyamine (Secondary-like)
Functional Group

(Amino) + Ether

(Alkoxyamino)
Hybridization (N)


(Pyramidal, but reduced inversion barrier)
Chirality Yes (C2 is a stereocenter)No (unless N-inversion is frozen, which is rare)
Structural Visualization

The following diagram contrasts the connectivity of the two isomers.

Structures cluster_0 1-Methoxy-2-propylamine (MOPA) (Primary Amine) cluster_1 N-Methoxyisopropylamine (N-MIPA) (N-Alkoxyamine) MOPA_Struct CH3-O-CH2-CH(NH2)-CH3 (Ether linkage on Carbon backbone) NMIPA_Struct (CH3)2CH-NH-O-CH3 (Oxygen directly bonded to Nitrogen)

Figure 1: Connectivity comparison. MOPA separates the oxygen and nitrogen with carbon; N-MIPA features a direct N-O bond.

Physicochemical Properties[3][4][5][6]

The proximity of the electronegative oxygen to the nitrogen in N-MIPA drastically alters its electronic properties compared to MOPA.

Basicity (The pKa Gap)

This is the most operationally significant difference.

  • MOPA (pKa ~10.6) : Behaves like a typical aliphatic primary amine (e.g., isopropylamine). It is fully protonated at physiological pH and forms stable salts with weak acids.

  • N-MIPA (pKa ~4.6) : The electron-withdrawing inductive effect (-I) of the oxygen atom reduces the electron density on the nitrogen lone pair, lowering its basicity by ~6 orders of magnitude. It does not protonate at neutral pH and requires strong acids to form salts.

Nucleophilicity & The Alpha Effect
  • MOPA : Nucleophilicity correlates with its basicity. It reacts via steric control.

  • N-MIPA : Exhibits the Alpha Effect . Despite low basicity, the adjacent lone pairs on oxygen repel the lone pair on nitrogen, raising the HOMO energy and making it a "super-nucleophile" towards certain electrophiles (like carbonyls), yet sluggish towards others (like alkyl halides) due to steric bulk.

PropertyMOPAN-MIPA
Boiling Point 92–94 °C~60–75 °C (Est. based on H-bonding reduction)
Density 0.845 g/mL~0.86 g/mL
Water Solubility Miscible (H-bond donor/acceptor)Low to Moderate (Reduced polarity)
Odor Ammoniacal, FishyPungent, distinct from simple amines

Synthesis & Manufacturing

The synthetic routes for these isomers are mutually exclusive, preventing cross-contamination in controlled manufacturing environments.

MOPA Synthesis (Industrial Scale)

MOPA is typically produced via the reductive amination of 1-methoxy-2-propanol or the reaction of propylene oxide with methanol followed by amination.

N-MIPA Synthesis (Specialty Scale)

N-MIPA is synthesized via reductive alkylation of alkoxyamines. A common route involves the condensation of acetone with methoxyamine hydrochloride, followed by reduction of the intermediate oxime ether.

Synthesis cluster_MOPA Route A: 1-Methoxy-2-propylamine (MOPA) cluster_NMIPA Route B: N-Methoxyisopropylamine (N-MIPA) Start_A 1-Methoxy-2-propanol (Propylene Glycol Methyl Ether) Product_A 1-Methoxy-2-propylamine (Major Product) Start_A->Product_A Reductive Amination Reagent_A + NH3 / H2 / Catalyst (Ni or Co, High Pressure) Start_B Acetone + Methoxyamine (NH2OMe) Inter_B Acetone O-methyloxime (Intermediate) Start_B->Inter_B Condensation (-H2O) Product_B N-Methoxyisopropylamine Inter_B->Product_B Selective Reduction Reagent_B Reduction (Borane-Pyridine or NaCNBH3)

Figure 2: Synthetic pathways. MOPA is derived from alcohol amination; N-MIPA requires oxime ether reduction.

Reactivity & Applications

1-Methoxy-2-propylamine (MOPA)
  • Role : Solvent / Base / Ligand .

  • Key Reaction : Forms stable secondary amides with acid chlorides.

  • Application :

    • CO2 Capture : Used in amine blends for gas treating due to steric hindrance reducing carbamate stability (allowing easier regeneration).

    • Agrochemicals : Precursor for amide-based herbicides (e.g., Metolachlor analogs).

    • Electronic Materials : Solvent for photoresists due to ether-amine bifunctionality.

N-Methoxyisopropylamine (N-MIPA)
  • Role : Synthetic Intermediate / Radical Precursor .

  • Key Reaction : Forms Weinreb Amide Analogs .

    • Reaction with acid chlorides yields

      
      -methoxy-N-isopropyl amides.
      
    • Unlike standard amides, these species prevent over-addition of Grignard reagents, allowing the clean synthesis of isopropyl ketones .

  • Polymerization : The N-O bond is labile at high temperatures (homolysis). N-MIPA derivatives are used as regulators in Nitroxide Mediated Polymerization (NMP) to control polymer molecular weight distributions.

Reactivity Comparison Diagram

Reactivity cluster_MOPA_Rxn MOPA Reactivity cluster_NMIPA_Rxn N-MIPA Reactivity MOPA MOPA (R-NH2) Amide Secondary Amide (Stable) MOPA->Amide + AcidCl AcidCl Acid Chloride (R'-COCl) TertAlcohol Tertiary Alcohol (Over-addition) Amide->TertAlcohol + Grignard (x2) Grignard R''-MgBr NMIPA N-MIPA (R-NH-OMe) Weinreb Weinreb Analog (N-methoxy-N-isopropyl amide) NMIPA->Weinreb + AcidCl Chelate Stable Chelate Intermediate Weinreb->Chelate + Grignard (x1) Ketone Ketone (R'-CO-R'') Chelate->Ketone Hydrolysis

Figure 3: Divergent reactivity with acid chlorides and Grignard reagents. N-MIPA allows selective ketone synthesis.

Safety & Toxicology

  • MOPA :

    • Hazards : Corrosive (Skin/Eye), Flammable (Flash point ~9°C).

    • Toxicity : Moderate acute toxicity; distinct ammonia-like warning property.

  • N-MIPA :

    • Hazards : Flammable.[1][2][3] Potential for thermal instability ; N-O bonds can cleave homolytically at elevated temperatures (>100°C), potentially generating radicals.

    • Toxicity : Less data available. Alkoxyamines can cause methemoglobinemia (interference with oxygen transport in blood) similar to other hydroxylamine derivatives.

    • Storage : Must be stored away from strong acids (hydrolysis risk) and reducing agents (cleavage of N-O bond).

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 123458, Methoxyisopropylamine. Retrieved from [Link]

    • Verification of CAS 37143-54-7 identity and properties.
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12651820, Methoxy(propan-2-yl)amine. Retrieved from [Link]

    • Verification of CAS 32118-22-2 (N-alkoxy isomer) existence and structure.
  • Source for physical properties (BP, Density) of MOPA.
  • Reference for synthetic pathways and chiral applic
  • Chimia (2010) . N-Alkoxyamines: Synthesis, Properties, and Applications. Retrieved from [Link]

    • Authoritative review on N-alkoxyamine stability, bond dissociation energies, and NMP applic

Sources

N-methoxy-N-isopropylamine HCl chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical safety, handling, and synthetic applications of N-methoxy-N-isopropylamine hydrochloride (CAS: 1421604-16-1), a specialized reagent for Weinreb amide synthesis.

Advanced Reagent for Sterically Controlled Weinreb Synthesis

Executive Summary

N-methoxy-N-isopropylamine hydrochloride (also known as N-Isopropyl-O-methylhydroxylamine hydrochloride) is a specialized derivative of the standard Weinreb amine (N,O-dimethylhydroxylamine). By replacing the N-methyl group with a sterically demanding isopropyl group , this reagent offers enhanced control in the synthesis of N-methoxy-N-isopropyl amides .

These "bulky Weinreb amides" are critical in complex total synthesis where standard reagents fail to prevent over-addition or where high stereoselectivity is required during subsequent nucleophilic attacks (e.g., Grignard or organolithium addition). This guide synthesizes safety protocols with the mechanistic rationale for its application.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Property Data
Chemical Name N-Methoxy-N-isopropylamine hydrochloride
Synonyms N-Isopropyl-O-methylhydroxylamine HCl; Methoxy(propan-2-yl)amine hydrochloride
CAS Number 1421604-16-1
Molecular Formula C₄H₁₁NO[1][2][3][4][5] · HCl
Molecular Weight 125.59 g/mol
Structure (CH₃)₂CH–NH–OCH₃ · HCl
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[2]
Hygroscopicity High (Handle under inert atmosphere recommended)
Melting Point Not experimentally standardized in public literature. (Analogous range: 100–150 °C based on N,O-dimethyl analog).

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this CAS is limited, the following classification is derived via Read-Across Methodology from N,O-dimethylhydroxylamine HCl and Isopropylamine.

Signal Word: WARNING
Hazard Class H-Code Hazard Statement Physiological Basis
Skin Irritation H315 Causes skin irritation.[6]Hydrolysis releases HCl and the free amine, disrupting lipid barriers.
Eye Irritation H319 Causes serious eye irritation.[7][6]Acidic salt nature causes immediate protein denaturation in corneal tissue.
STOT - SE H335 May cause respiratory irritation.Inhalation of dust/fines irritates mucous membranes.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves (Nitrile/Neoprene) and eye protection (Chemical Goggles).

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[7][6]

Technical Application: The "Bulky" Weinreb Amide

The primary utility of this reagent is the formation of N-methoxy-N-isopropyl amides .

Why Isopropyl? (The Steric Argument)

Standard Weinreb amides (N-methoxy-N-methyl) form a stable 5-membered chelate with metals (Mg, Li), preventing the collapse of the tetrahedral intermediate and stopping the reaction at the ketone stage. However, in highly reactive substrates or chiral environments, the N-methyl group may be too small to induce necessary stereochemical bias.

The Isopropyl Advantage:

  • Enhanced Stability: The isopropyl group increases the kinetic barrier to N-O bond cleavage during workup or side reactions.

  • Stereocontrol: In chiral auxiliary applications, the bulkier isopropyl group can direct incoming nucleophiles to a specific face of the carbonyl more effectively than a methyl group.

Mechanism of Action

The following diagram illustrates the synthesis of the amide and the subsequent stable chelation complex formed during Grignard addition.

WeinrebMechanism Acid Carboxylic Acid (R-COOH) Activation Activation (EDC/HOBt or SOCl₂) Acid->Activation Activate Amide N-Methoxy-N-Isopropyl Amide (Bulky Weinreb Amide) Activation->Amide + Reagent + Base (Et₃N) Reagent N-methoxy-N-isopropylamine HCl (CAS: 1421604-16-1) Reagent->Amide Nucleophilic Attack Chelate Stable Mg-Chelate (Tetrahedral Intermediate) Amide->Chelate + R'-MgBr (Grignard) Ketone Target Ketone (R-CO-R') Chelate->Ketone Acidic Workup (Hydrolysis)

Figure 1: Synthetic workflow converting a carboxylic acid to a ketone via the N-methoxy-N-isopropyl intermediate. The "Stable Mg-Chelate" is the critical species protected by the isopropyl bulk.

Experimental Protocol: Synthesis of N-Methoxy-N-Isopropyl Benzamide

A self-validating protocol for converting Benzoic Acid to its bulky Weinreb analog.

Materials
  • Benzoic Acid (1.0 equiv)

  • N-Methoxy-N-isopropylamine HCl (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Activation: In a flame-dried flask under Nitrogen, dissolve Benzoic Acid (10 mmol) in DCM (50 mL). Add EDC·HCl and HOBt.[2] Stir at 0°C for 15 minutes to generate the active ester in situ.

  • Amine Addition: Add N-Methoxy-N-isopropylamine HCl (12 mmol) in one portion.

  • Base Addition: Dropwise add DIPEA (30 mmol). Observation: The solution should clear as the amine salt dissolves and neutralizes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the acid spot and appearance of a less polar amide spot confirms progress.

  • Workup:

    • Wash with 1M HCl (removes unreacted amine and EDC byproducts).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically 10-30% EtOAc in Hexanes).

Safe Handling & Storage (The "Self-Validating" Workflow)

To maintain the integrity of this hygroscopic salt, follow this storage logic:

Condition Requirement Reasoning (Causality)
Atmosphere Inert (Argon/Nitrogen)Prevents hydrolysis of the HCl salt by ambient moisture, which leads to clumping and stoichiometry errors.
Temperature 2–8 °C (Refrigerate)Slows thermal degradation. While stable at RT, cold storage extends shelf life indefinitely.
Container Tightly sealed, desiccatedThe compound is hygroscopic. If the solid appears "wet" or sticky, it has absorbed water, invalidating the molecular weight calculation.
Emergency Response
  • Spill: Sweep up dry to avoid generating HCl gas. Neutralize residue with weak base (Sodium Carbonate).

  • Fire: Use CO₂, dry chemical, or foam. Do not use water jet (may scatter the acidic material). Thermal decomposition produces NOₓ and HCl gas.

References

  • Accela ChemBio. (2025). Product Catalog: N-Isopropyl-O-methylhydroxylamine Hydrochloride (CAS 1421604-16-1).[2][3][4][5] Retrieved from [3]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • ChemicalBook. (2025). Methoxy(propan-2-yl)amine hydrochloride Properties and Suppliers. Retrieved from

  • BenchChem. (2025). Synthesis of Weinreb Amides: Protocols and Applications. Retrieved from

  • PubChem. (2025).[8] Compound Summary: N,N-Diisopropyl-4-methoxybenzamide (Analogous Structure).[8] Retrieved from

Sources

Technical Monograph: Methoxy(propan-2-yl)amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision Stoichiometry in Weinreb Amide Analogues

Executive Summary

Methoxy(propan-2-yl)amine hydrochloride (CAS 1421604-16-1) is the sterically hindered homolog of the standard Weinreb amine (N,O-dimethylhydroxylamine). While the standard Weinreb amine is ubiquitous in converting carboxylic acids to ketones, the N-isopropyl variant (Methoxy(propan-2-yl)amine) offers unique steric tuning. This guide addresses the critical need for stoichiometric precision when using this reagent, as its hygroscopic nature and salt stoichiometry directly impact the molecular weight used in calculations.

Core Technical Value:

  • Exact Molecular Weight: 125.60 g/mol (Average).

  • Synthetic Role: Prevention of over-addition in Grignard reactions via stable chelated intermediates.

  • differentiation: distinct from its isomer, O-isopropylhydroxylamine (CAS 4490-81-7).

Physicochemical Characterization

Molecular Weight & Formula Analysis

For high-precision synthesis, relying on the generic "label" weight is insufficient. The molecular weight must be calculated based on the specific isotopic abundance relevant to the synthesis scale.

PropertyValueTechnical Note
IUPAC Name

-Methoxypropan-2-amine hydrochloride
Also known as

-Isopropyl-

-methylhydroxylamine HCl.[1]
CAS Number 1421604-16-1 Critical: Do not confuse with O-isopropyl isomer (CAS 4490-81-7).
Chemical Formula

Formulated as

Molecular Weight (Avg) 125.60 g/mol Used for standard molarity calculations.
Monoisotopic Mass 125.0607 g/mol Required for High-Res Mass Spectrometry (HRMS) confirmation.
Free Base MW 89.14 g/mol The active nucleophilic species after deprotonation.
Appearance White Crystalline SolidHygroscopic; store under desiccant.
Solubility Water, Methanol, DMSOPoor solubility in non-polar ethers (Et2O) without base liberation.
Structural Logic

The molecule consists of a secondary amine core where the nitrogen is bonded to an isopropyl group and a methoxy group.[2]

  • Isopropyl Group (

    
    ):  Provides steric bulk, reducing the rate of nucleophilic attack compared to the methyl analog. This is advantageous when kinetic selectivity is required.
    
  • Methoxy Group (

    
    ):  Essential for the "Weinreb Chelation Model," stabilizing the tetrahedral intermediate via magnesium coordination.
    

Synthetic Utility: The Steric Weinreb Analogue

The primary application of Methoxy(propan-2-yl)amine is the formation of sterically tuned Weinreb amides. The isopropyl group alters the transition state energy during the subsequent nucleophilic addition (e.g., with Grignard reagents or Hydrides).

Reaction Mechanism & Workflow

The following diagram illustrates the pathway from the hydrochloride salt to the stable ketone precursor.

WeinrebMechanism cluster_chelation Chelation Stabilization Salt Methoxy(propan-2-yl)amine HCl (MW: 125.60) Active Free Amine (Nucleophile) Salt->Active -HCl Base Deprotonation (Base: TEA/DIPEA) Base->Active Amide Steric Weinreb Amide (Stable Intermediate) Active->Amide Nucleophilic Acyl Substitution Acid Carboxylic Acid (R-COOH) Acid->Amide + Coupling Agent Coupling Coupling Agent (EDC/HATU) Coupling->Amide Ketone Ketone (R-C=O-R') Amide->Ketone 1. R'-MgBr 2. H3O+ Metal Organometallic (R'-MgBr)

Figure 1: Synthetic workflow converting the hydrochloride salt into a ketone via the sterically hindered Weinreb amide intermediate.

Analytical Verification Protocols

Trusting the label on a hygroscopic salt is a risk in precision chemistry. The following protocols ensure the "Effective Molecular Weight" matches the theoretical value.

Protocol: Gravimetric Determination of Chloride Content

This protocol validates that the salt is a mono-hydrochloride and determines the purity (and thus the effective MW) of the bulk material.

Objective: Verify the stoichiometry of


 to 

is 1:1.
  • Preparation: Dissolve

    
     (approx. 1.0 mmol) of the sample in 
    
    
    
    of deionized water. Acidify with
    
    
    of
    
    
    .
  • Precipitation: Slowly add

    
     solution in excess (
    
    
    
    ) while stirring vigorously. A white precipitate of
    
    
    will form immediately.
  • Digestion: Heat the solution to

    
     for 30 minutes to coagulate the colloid.
    
  • Filtration: Filter through a pre-weighed sintered glass crucible (Grade 4).

  • Drying: Wash the precipitate with cold dilute

    
    , then dry at 
    
    
    
    to constant weight.
  • Calculation:

    
    [1]
    
    • Target Mass (AgCl):

      
       for a pure 1.0 mmol sample.
      
NMR Verification (Isomer Distinction)

To distinguish from the O-isopropyl isomer (CAS 4490-81-7), perform


 in 

.
FeatureMethoxy(propan-2-yl)amine (Target)O-Isopropylhydroxylamine (Isomer)
N-H Proton Broad singlet (exchangeable)Broad singlet (

region)
Methoxy (-OCH3) Sharp singlet ~3.6-3.8 ppm Absent
Isopropyl CH Septet ~3.0-3.5 ppmSeptet ~4.0-4.2 ppm (Deshielded by Oxygen)

Handling & Stability

  • Hygroscopicity: The hydrochloride salt attracts atmospheric moisture. If the material appears clumpy, the "Effective MW" is

    
    .
    
    • Correction: Dry in a vacuum desiccator over

      
       for 24 hours before critical weighing.
      
  • Thermal Stability: Stable up to melting point (approx. 80-100°C, varies by purity). Avoid heating above

    
     to prevent decomposition of the N-O bond.
    
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • PubChem. (2023). Compound Summary: Methoxy(propan-2-yl)amine.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Reaction conditions for N-Isopropyl-O-methylhydroxylamine with acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This application note details the optimized reaction conditions for coupling N-Isopropyl-O-methylhydroxylamine (hydrochloride salt) with acid chlorides to generate N-isopropyl-substituted Weinreb amides. While the classic Weinreb amide utilizes an N-methyl group, the N-isopropyl variant offers superior steric shielding. This increased steric bulk stabilizes the chelated tetrahedral intermediate formed during subsequent nucleophilic additions (e.g., Grignard or organolithium reactions), significantly reducing the risk of over-addition and enhancing the yield of the desired ketone product.

Reaction Mechanism & Chemical Logic

The synthesis follows a nucleophilic acyl substitution pathway (Schotten-Baumann conditions). The reaction requires a base to neutralize the hydrochloride salt of the amine and scavenge the HCl generated during the acylation.

Key Mechanistic Steps:

  • Free-Basing: The amine salt is deprotonated by the base (e.g., Pyridine or Triethylamine) to generate the nucleophilic free amine.

  • Nucleophilic Attack: The secondary amine attacks the electrophilic carbonyl carbon of the acid chloride.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the stable amide bond.

Figure 1: Reaction Mechanism Pathway

WeinrebMechanism Start Acid Chloride (R-CO-Cl) Inter Tetrahedral Intermediate Start->Inter Electrophile Reagent N-iPr-O-Me Hydroxylamine (HCl Salt) Reagent->Inter Nucleophilic Attack Base Base (Pyridine/TEA) Base->Reagent Deprotonation (Step 1) Product N-Isopropyl Weinreb Amide Inter->Product Cl- Elimination Byproduct Base-HCl Salt Inter->Byproduct Scavenging

Caption: Mechanistic flow for the acylation of N-Isopropyl-O-methylhydroxylamine.

Critical Reaction Parameters

The following parameters are decisive for yield and purity. The steric bulk of the isopropyl group makes the nucleophile slightly less reactive than the N-methyl analog, requiring strict adherence to stoichiometry and temperature.

Table 1: Parameter Optimization Matrix
ParameterRecommended ConditionRationale
Stoichiometry 1.1 - 1.2 equiv. Amine2.2 - 2.5 equiv. BaseThe amine is typically supplied as an HCl salt. 1.0 eq of base neutralizes the salt; the second 1.0 eq scavenges the HCl from the reaction. Excess amine ensures complete consumption of the acid chloride.
Solvent Dichloromethane (DCM) DCM provides excellent solubility for both the acid chloride and the resulting amide. It allows for easy aqueous workup. Alternative: THF (if acid chloride is solid/insoluble in DCM).
Base Selection Pyridine (Preferred)Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium intermediate). It prevents racemization in chiral substrates.[1] Alt: TEA or DIPEA (cheaper, but salts may precipitate and hinder stirring).
Temperature 0°C

RT
Initial addition must be at 0°C to control the exothermic neutralization and acylation. Warming to Room Temperature (RT) ensures reaction completion, overcoming the steric hindrance of the isopropyl group.
Concentration 0.2 M - 0.5 M Sufficiently dilute to manage heat evolution but concentrated enough to drive kinetics.

Detailed Experimental Protocol

Objective: Synthesis of N-methoxy-N-isopropyl-benzamide (Model Substrate). Scale: 10 mmol (adaptable).

Materials:
  • Acid Chloride (1.0 equiv, 10 mmol)

  • N-Isopropyl-O-methylhydroxylamine Hydrochloride (1.2 equiv, 12 mmol) [CAS: 50632-53-6 (salt) or similar]

  • Pyridine (2.5 equiv, 25 mmol) OR Triethylamine (2.5 equiv)

  • Dichloromethane (DCM), Anhydrous (50 mL)

  • HCl (1M aq), NaHCO₃ (sat. aq), Brine.

Step-by-Step Procedure:
  • Reactor Setup:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Flush with Nitrogen or Argon.

    • Add 12 mmol of N-Isopropyl-O-methylhydroxylamine hydrochloride.

  • Solvation & Free-Basing:

    • Add 40 mL of anhydrous DCM. The salt may not fully dissolve.

    • Cool the suspension to 0°C using an ice/water bath.

    • Add 25 mmol of Pyridine (or TEA) dropwise over 5 minutes.

    • Observation: The mixture typically becomes homogeneous (with Pyridine) or a fine white precipitate forms (with TEA). Stir for 15 minutes at 0°C.

  • Acylation:

    • Dissolve 10 mmol of the Acid Chloride in 10 mL of DCM.

    • Add the Acid Chloride solution dropwise to the amine/base mixture at 0°C over 15–20 minutes.

    • Critical Control: Do not allow the internal temperature to exceed 5°C.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • QC Check: Monitor by TLC (or LC-MS). The acid chloride (reactive) should disappear. The product is typically less polar than the free amine but more polar than the acid chloride.

  • Workup (Extraction):

    • Quench the reaction by pouring the mixture into 50 mL of 1M HCl (cold). Note: This removes excess Pyridine/Amine.

    • Separate the organic layer.[2][3]

    • Extract the aqueous layer once with 20 mL DCM.

    • Combine organic layers and wash sequentially with:

      • Sat. NaHCO₃ (50 mL) – Removes residual acid.

      • Brine (50 mL) – Dries the organic phase.

    • Dry over anhydrous MgSO₄ or Na₂SO₄ .

  • Purification:

    • Filter off the drying agent.

    • Concentrate in vacuo (Rotary Evaporator).

    • Result: Most Weinreb amides are stable oils or solids. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Figure 2: Workflow Diagram

ProtocolFlow Step1 1. Charge Flask (Amine HCl Salt + DCM) Step2 2. Add Base (0°C) (Pyridine/TEA) Step1->Step2 Step3 3. Add Acid Chloride (Dropwise, 0°C) Step2->Step3 Step4 4. Warm to RT (Stir 2-4 Hours) Step3->Step4 Step5 5. Acidic Wash (1M HCl) (Remove Base/Amine) Step4->Step5 Step6 6. Basic Wash (NaHCO3) (Remove Acid) Step5->Step6 Step7 7. Isolate Product (Dry & Concentrate) Step6->Step7

Caption: Operational workflow for the synthesis of N-isopropyl Weinreb amides.

Troubleshooting & Quality Control

  • Low Yield:

    • Cause: Moisture in the solvent reacting with the acid chloride.

    • Fix: Ensure DCM is anhydrous.

    • Cause: Incomplete free-basing of the amine salt.

    • Fix: Ensure the base is added before the acid chloride and stirred for 15 mins.

  • Product Identification (NMR Signature):

    • ¹H NMR: Look for the characteristic N-OMe singlet (typically

      
       3.5–3.8 ppm).
      
    • Isopropyl Group: Look for a septet (

      
       4.0–5.0 ppm, 1H) and a doublet  (
      
      
      
      1.1–1.3 ppm, 6H). The rotation of the amide bond may cause broad signals or rotamers in the NMR spectrum at room temperature.
  • Safety Note:

    • Hydroxylamine derivatives are potential skin sensitizers.

    • Acid chlorides are corrosive and lachrymators. Handle all reagents in a fume hood.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[4][5] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[5] [5]

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524.

  • Labeeuw, O.; Phansavath, P.; Genêt, J. P. "Weinreb Amides: A Convenient Synthesis." Tetrahedron Letters, 2003 , 44(34), 6383–6386.

  • Comparison of Bases in Weinreb Synthesis: Organic Chemistry Portal, "Weinreb Ketone Synthesis."

Sources

Preparation of N-methoxy-N-isopropyl amides from esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of N-Methoxy-N-Isopropyl Amides from Esters via Isopropylmagnesium Chloride Mediation

Executive Summary & Strategic Rationale

The conversion of esters to N-methoxy-N-alkyl amides (Weinreb amides) is a cornerstone transformation in medicinal chemistry, serving as a reliable gateway to ketones and aldehydes. While the standard N-methoxy-N-methyl amide is ubiquitous, the N-methoxy-N-isopropyl amide variant offers distinct advantages in specific steric environments, providing enhanced stability against hydrolysis and improved selectivity in subsequent nucleophilic additions.

Classically, Weinreb amides were prepared using trimethylaluminum (


), a pyrophoric reagent requiring stringent safety protocols. The modern, field-proven standard—pioneered by Williams et al.—utilizes Isopropylmagnesium Chloride (

)
as a non-nucleophilic base. This method operates under milder conditions, offers superior functional group tolerance, and avoids the handling of pyrophoric aluminum species.

This application note details the optimized protocol for synthesizing N-methoxy-N-isopropyl amides from esters using the


-mediated coupling of esters with N-methoxy-N-isopropylamine hydrochloride .
Key Mechanistic Advantages[1]
  • Non-Nucleophilic Activation:

    
     acts primarily as a base to deprotonate the amine salt, generating a magnesium amide in situ. This species is sufficiently nucleophilic to attack the ester but, due to the steric bulk of the isopropyl group, the 
    
    
    
    itself does not attack the ester to form the unwanted alcohol side product (a common failure mode with smaller Grignards like
    
    
    ).
  • Stable Tetrahedral Intermediate: The reaction proceeds through a stable 5-membered chelated intermediate, preventing over-addition/collapse until the acidic quench.

Reaction Mechanism & Workflow

The reaction follows a "deprotonation-addition-elimination" pathway. The order of addition is critical to manage the exotherm and ensure the active magnesium amide is formed before significant ester interaction occurs.

G AmineSalt Amine HCl Salt (Solid) MgAmide Active Magnesium Amide (Nucleophile) AmineSalt->MgAmide Deprotonation (-78°C to -20°C) iPrMgCl iPrMgCl (2.0M in THF) iPrMgCl->MgAmide Intermediate Stable Tetrahedral Intermediate MgAmide->Intermediate + Ester (Nucleophilic Attack) Ester Target Ester (Substrate) Ester->Intermediate Quench Acidic Quench (HCl/NH4Cl) Intermediate->Quench Hydrolysis Product N-Methoxy-N-Isopropyl Amide Quench->Product Elimination

Figure 1: Mechanistic workflow for the iPrMgCl-mediated Weinreb amide synthesis.

Detailed Experimental Protocol

Target Molecule: N-methoxy-N-isopropyl amide derivative. Reagents:

  • Substrate: Ester (1.0 equiv)

  • Reagent: N-methoxy-N-isopropylamine hydrochloride (1.5 equiv) [CAS: 79364-53-7]

  • Activator: Isopropylmagnesium chloride (

    
    ), 2.0 M solution in THF (3.0 – 3.5 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) [0.2 – 0.5 M concentration relative to ester]

Step-by-Step Methodology

1. Reactor Setup & Charging (T = 0 min)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with the Ester (1.0 equiv) and N-methoxy-N-isopropylamine hydrochloride (1.5 equiv) .

  • Add anhydrous THF to achieve a concentration of approximately 0.3 M.

  • Note: The amine salt will likely remain suspended as a solid. This is normal.

2. Thermal Equilibration (T = 15 min)

  • Cool the suspension to -20 °C using an acetone/dry ice bath or a cryostat.

  • Critical: Do not skip cooling. The deprotonation of the amine salt by

    
     is significantly exothermic.
    

3. Activation & Coupling (T = 30 min – 2 h)

  • Add the

    
     solution (3.0 equiv)  dropwise via syringe or addition funnel over 15–20 minutes.
    
  • Observation: The suspension will clear as the amine salt is deprotonated and the magnesium amide forms. Gas evolution (propane) may be observed.

  • Maintain the temperature at -20 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to Room Temperature (23 °C) .

  • Stir at room temperature for 1–2 hours. Monitor reaction progress via TLC or LC-MS.

4. Quench & Workup (T = 3 h)

  • Cool the mixture to 0 °C (ice bath).

  • Quench carefully by adding saturated aqueous

    
      or 1M HCl  (if the product is acid-stable).
    
  • Caution: Quenching Grignard reagents is exothermic. Add slowly.

  • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    
  • Separate the organic layer.[1][2] Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.

5. Purification

  • The crude material is often of high purity (>90%).

  • If necessary, purify via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and their validated solutions based on process chemistry principles.

ParameterObservation / IssueRoot CauseCorrective Action
Stoichiometry Low Conversion (<50%)Insufficient BaseEnsure at least 3.0 equiv of

. 1.0 eq deprotonates the amine HCl, 1.0 eq deprotonates the free amine (to form Mg-amide), and excess drives the equilibrium.
Temperature Impurity Profile (Tertiary Alcohol)Over-additionIf the ester is highly reactive,

might attack it directly before deprotonating the amine. Solution: Premix Amine +

at -20°C for 30 min before adding the Ester (Sequential Addition).
Reagent Quality No Reaction / SluggishDegraded GrignardGrignard reagents degrade over time. Titrate the

using salicylaldehyde phenylhydrazone or use a fresh bottle.
Sterics Slow Reaction (>12h)Bulky EsterFor extremely hindered esters, switch to TurboGrignard (

)
. The LiCl breaks up aggregates, increasing reactivity.

Stoichiometry Logic & Calculations

For a reaction scale of 1.0 mmol of Ester:

ComponentEquiv.MmolMW ( g/mol )Amount
Ester 1.01.0VariableVariable
Amine HCl Salt 1.51.5~125.6 (N-iPr)188 mg
iPrMgCl (2M) 3.03.0N/A1.5 mL
THF N/AN/AN/A3.0 - 5.0 mL

Note on Amine Salt: The molecular weight of N-methoxy-N-isopropylamine hydrochloride is approx 125.6 g/mol . (N-methoxy-N-methylamine HCl is 97.5 g/mol ). Ensure you calculate based on the correct salt.

References

  • Williams, J. M., et al. (1995). "Conversion of Esters to Weinreb Amides Using Isopropylmagnesium Chloride." Tetrahedron Letters, 36(31), 5461-5464.

    • Seminal paper establishing the iPrMgCl protocol.
  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics.

    • Detailed review of Grignard reactivity and the use of LiCl additives (TurboGrignards).
  • Lennon, I. C., et al. (2004). "Manufacture of a Weinreb Amide via Magnesium Chloride-Mediated Coupling." Organic Process Research & Development, 8(3), 483-488.

    • Industrial scale-up and safety data for this specific transform

Sources

General procedure for N-acylation of Methoxy(propan-2-yl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Synthesis of


-Isopropyl Weinreb Amides via N-Acylation
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Executive Summary & Strategic Analysis

Scope and Purpose

This application note details the procedure for the N-acylation of Methoxy(propan-2-yl)amine (also known as


-isopropyl-

-methylhydroxylamine). This reaction generates an

-isopropyl Weinreb amide
, a pivotal intermediate in the synthesis of ketones.

While the standard Weinreb amide synthesis utilizes


-dimethylhydroxylamine, the isopropyl variant  described here is employed when the 

-methyl byproduct is undesirable due to metabolic stability concerns in drug scaffolds, or when increased steric bulk is required to direct downstream regioselectivity.
Chemical Competency: The Substrate
  • Nucleophile: Methoxy(propan-2-yl)amine (

    
    ).
    
  • Key Feature: The nitrogen atom possesses an

    
    -effect from the adjacent oxygen, increasing nucleophilicity. However, this is counterbalanced by the steric hindrance of the isopropyl group .
    
  • Implication: Reaction kinetics will be slower than the standard

    
    -methyl analog. Protocols must account for this by adjusting time, temperature, or activation strength.
    

Part 2: Experimental Workflows (Decision Logic)

The choice of acylation method depends entirely on the available electrophile (Acid Chloride vs. Carboxylic Acid).

Workflow Decision Tree

Weinreb_Workflow Start Starting Material: Carboxylic Acid Precursor Check_Stability Is the Acid Chloride stable/available? Start->Check_Stability Method_A Method A: Acid Chloride Route Check_Stability->Method_A Yes (Robust) Method_B Method B: Coupling Agent Route Check_Stability->Method_B No (Sensitive Substrate) Step_A1 Activation: (COCl)2 or SOCl2 Method_A->Step_A1 Step_A2 Acylation: Amine HCl + 2.2 eq Base Step_A1->Step_A2 Workup Workup: Acidic Wash (remove amine) Basic Wash (remove acid) Step_A2->Workup Step_B1 Activation: EDC/HOBt or HATU Method_B->Step_B1 Step_B2 Acylation: Amine HCl + DIPEA Step_B1->Step_B2 Step_B2->Workup Product Target: N-Isopropyl Weinreb Amide Workup->Product

Figure 1: Decision matrix for selecting the optimal N-acylation pathway based on substrate stability.

Part 3: Detailed Experimental Protocols

Method A: The Acid Chloride Route (Standard)

Best for: Robust substrates, scale-up, and cost-efficiency. Precursor: Methoxy(propan-2-yl)amine Hydrochloride (Salt form is most common).

Reagents & Stoichiometry
ComponentEquiv.Role
Acid Chloride (RCOCl)1.0Electrophile
Methoxy(propan-2-yl)amine HCl 1.1 - 1.2 Nucleophile
Pyridine or TEA2.2 - 3.0Base (HCl scavenger)
DCM (Dichloromethane)[0.2 M]Solvent
DMAP0.05 (Cat.)Catalyst (Optional for sterics)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend Methoxy(propan-2-yl)amine HCl  (1.2 equiv) in anhydrous DCM.
    
  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise.

    • Expert Note: The salt will dissolve as the free amine is liberated. You need

      
       2 equivalents of base: 1 eq to free the amine from its HCl salt, and 1 eq to neutralize the HCl generated during acylation.
      
  • Acylation: Add the Acid Chloride (1.0 equiv) dropwise (neat or in DCM) to the cold solution.

    • Critical Parameter: Control the exotherm.[1] Maintain internal temp < 5°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Steric Check: Due to the isopropyl group, this may take longer than the standard N-methyl reaction. Monitor by TLC or LCMS. If conversion is slow (<50% at 4h), add 5 mol% DMAP.

  • Quench: Add water to solubilize salts.

  • Workup:

    • Separate phases.

    • Wash Organic layer: 1M HCl (removes excess pyridine/amine), then Sat. NaHCO

      
       (removes unreacted acid), then Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
Method B: The Coupling Agent Route (Mild)

Best for: Acid-sensitive substrates, chiral centers (prevents racemization), or when making the acid chloride is difficult.

Reagents & Stoichiometry
ComponentEquiv.Role
Carboxylic Acid (RCOOH)1.0Starting Material
Methoxy(propan-2-yl)amine HCl 1.2 Nucleophile
EDC·HCl1.2 - 1.5Coupling Agent
HOBt (or HOAt)1.2Additive (prevents racemization)
DIPEA (Hünig's Base)3.0 - 4.0Base
DMF or DCM[0.1 - 0.2 M]Solvent
Step-by-Step Procedure
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (or DCM). Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15–30 mins to form the active ester.

  • Nucleophile Prep: In a separate vial, mix Methoxy(propan-2-yl)amine HCl (1.2 equiv) with DIPEA (3.0 equiv) in minimal solvent.

  • Coupling: Add the amine/base mixture to the activated acid solution.

  • Reaction: Stir at RT for 12–18 hours.

    • Expert Note: Coupling agents with bulky amines (isopropyl) are slower. HATU can be used (1.1 equiv) instead of EDC/HOBt for difficult substrates to accelerate kinetics.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate).

    • Wash: 5% Citric Acid (or 1M HCl), Sat. NaHCO

      
      , Brine.
      
    • Purification: Flash chromatography is usually required to remove urea byproducts if using EDC/DCC.

Part 4: Mechanistic Insight & Validation

The utility of the Weinreb amide lies in its stability against over-addition.[2][3] The diagram below illustrates the formation and the critical "Chelation Model" that validates the product structure.

Mechanism cluster_stability Why it works: The Weinreb Chelation Reactants Acyl Chloride + Amine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Product Weinreb Amide (N-iPr, N-OMe) TS->Product Elimination of Cl- Chelation Stable Chelate (Mg++ or Li+) Product->Chelation + R'MgX (Organometallic) Ketone Target Ketone Chelation->Ketone Acidic Quench

Figure 2: Mechanistic pathway showing the formation of the amide and its subsequent stabilization via metal chelation, preventing over-addition.

Self-Validating the Protocol (QC Checks)
  • IR Spectroscopy: Look for the characteristic Weinreb amide carbonyl stretch. While normal amides appear ~1650-1690 cm⁻¹, Weinreb amides often show a slightly distinct shift due to the N-O electronic effect.

  • NMR Verification:

    • Proton NMR: The

      
      -methoxy group is a distinct singlet (or broad singlet) around 
      
      
      
      3.5–3.8 ppm.
    • Isopropyl Group: Look for the septet (

      
       4.5–5.0 ppm, shifted downfield due to N-attachment) and the methyl doublet (
      
      
      
      1.1–1.3 ppm).
  • TLC Staining: Weinreb amides of aliphatic acids may be UV inactive. Use KMnO

    
      or Phosphomolybdic Acid (PMA)  stains.
    

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Steric hindrance of Isopropyl group.Switch to HATU coupling or generate Acid Chloride in situ with Ghosez's Reagent .
Incomplete Reaction Moisture in solvent (hydrolysis of acid chloride).Use anhydrous DCM; ensure glassware is flame-dried.
"Stuck" Intermediate Amine HCl salt not fully neutralized.Verify pH > 9 during reaction. Ensure sufficient base (DIPEA/TEA) was added.
Racemization Over-activation or high temp.Keep temp < 0°C during activation. Use HOBt/HOAt additives.[4]

References

  • Nahm, S.; Weinreb, S. M. (1981).[5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • Organic Syntheses. (2007). "Preparation of Weinreb Amides: N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide". Org.[2][6] Synth. 84, 167. Link

  • Montalbetti, C. A.; Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E.; Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38, 606-631. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-methoxy-N-isopropyl Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-methoxy-N-isopropyl amides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this important transformation. Here, we will address common challenges encountered during synthesis and provide practical, in-depth solutions in a question-and-answer format.

I. Troubleshooting Low Yields

Low product yield is one of the most frequent issues in organic synthesis. For N-methoxy-N-isopropyl amide formation, several factors can contribute to this problem, from incomplete reactions to product degradation.

Q1: My reaction is sluggish and gives a low yield, with a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

A1: A low conversion rate points to issues with either the activation of the carboxylic acid or the nucleophilicity of the N-methoxy-N-isopropylamine. Let's break down the potential causes and solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to facilitate the reaction with the amine.[1] If this activation is incomplete, the reaction will stall.

    • Acid Chloride Formation: When using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, ensure they are fresh and used in slight excess (1.1-1.5 equivalents).[2] For SOCl₂, heating is often necessary to drive the reaction to completion, sometimes with a catalytic amount of DMF to form the highly reactive Vilsmeier reagent.[2]

    • Coupling Reagents: For milder conditions, peptide coupling reagents are employed. The choice of coupling reagent is critical. Reagents like HATU, HBTU, and PyBOP are highly efficient but can be sensitive to moisture.[3] Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). If standard coupling reagents fail, consider more potent activators or different solvent systems.[4]

  • Low Nucleophilicity of the Amine: While N-methoxy-N-isopropylamine is a reasonably good nucleophile, its reactivity can be hampered.

    • Protonation: The presence of acid, either from the starting material or generated during the reaction (e.g., HCl from SOCl₂), will protonate the amine, rendering it non-nucleophilic.[2] It is crucial to add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize any acid and free the amine. Typically, 2-3 equivalents of base are used.

    • Steric Hindrance: If your carboxylic acid is sterically hindered, the reaction may be slow.[5] In such cases, increasing the reaction temperature or using a less hindered coupling reagent might be beneficial. A method using methanesulfonyl chloride has been shown to be effective for hindered substrates.[5]

  • Reaction Conditions:

    • Temperature: While many amide couplings proceed at room temperature, some may require gentle heating to overcome activation barriers. Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

    • Concentration: Ensure the reaction is sufficiently concentrated. Dilute conditions can slow down bimolecular reactions.

Experimental Protocol: General Procedure for N-methoxy-N-isopropyl Amide Synthesis using a Coupling Reagent
  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere.

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add N-methoxy-N-isopropylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup to remove water-soluble byproducts.

II. Managing Side Reactions and Impurities

The formation of side products can significantly reduce the yield of the desired N-methoxy-N-isopropyl amide and complicate purification.

Q2: I'm observing multiple spots on my TLC plate. What are the common side products in this reaction, and how can I minimize their formation?

A2: The presence of multiple spots on a TLC plate is a clear indication of side reactions or impurities. Identifying these byproducts is the first step toward mitigating their formation.

  • Anhydride Formation: Carboxylic acids can react with themselves to form anhydrides, especially when using activating agents like oxalyl chloride without careful control of stoichiometry.[4] This anhydride can then react with the amine, but it consumes two equivalents of the carboxylic acid for every mole of amide formed, reducing the overall yield. To minimize this, add the activating agent slowly at a low temperature.

  • Over-addition to Form Tertiary Amides: While N-methoxy-N-methylamides (Weinreb amides) are known for their stability towards over-addition by organometallic reagents due to the formation of a stable chelated intermediate, the synthesis of the amide itself can present challenges.[6][7] The N-methoxy group enhances the nucleophilicity of the amide nitrogen in some contexts, which could potentially lead to further reactions.[8] However, in the context of amide bond formation, this is less common.

  • Epimerization: For chiral carboxylic acids, especially α-amino acids, there is a risk of epimerization (loss of stereochemical integrity) at the α-carbon. This is often mediated by the formation of an oxazolone intermediate when using certain coupling reagents like carbodiimides (e.g., DCC, EDC). To suppress epimerization, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are commonly used.[3]

  • Decomposition Products: Some starting materials or the final product may be unstable under the reaction conditions.[9] If your molecules are sensitive to acid or base, ensure the pH is carefully controlled during the reaction and workup.[10]

Workflow for Minimizing Side Reactions

G start Reaction Setup anhydrous Use Anhydrous Solvents and Inert Atmosphere start->anhydrous slow_addition Slow Addition of Activating Agent at Low Temp start->slow_addition base Use Non-Nucleophilic Base (e.g., DIPEA) start->base coupling_reagent Select Appropriate Coupling Reagent start->coupling_reagent chiral_acid Chiral Carboxylic Acid? coupling_reagent->chiral_acid additives Add HOBt or HOAt to Suppress Epimerization chiral_acid->additives Yes monitor Monitor Reaction by TLC/LC-MS chiral_acid->monitor No additives->monitor workup Careful Aqueous Workup monitor->workup purification Purification workup->purification

Caption: Decision workflow for minimizing side reactions.

III. Purification Challenges

Even with a successful reaction, isolating the pure N-methoxy-N-isopropyl amide can be challenging.

Q3: I'm having difficulty purifying my product. Column chromatography leads to significant product loss. Are there alternative purification strategies?

A3: Product loss during column chromatography is a common frustration, often due to the polarity of amides and their potential for decomposition on silica gel.[11] Here are some strategies to improve purification:

  • Optimize Chromatography:

    • Deactivate Silica: Amides can sometimes streak or decompose on acidic silica gel. You can neutralize the silica by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent).[11]

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a C18 reversed-phase column if your compound is sufficiently nonpolar.

  • Aqueous Workup: A thorough aqueous workup can remove many impurities before chromatography.

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will remove unreacted amine and basic byproducts.[10]

    • Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will remove unreacted carboxylic acid and acidic byproducts.

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and can aid in breaking emulsions.[12]

  • Crystallization: If your product is a solid, recrystallization is often the best method for achieving high purity with minimal loss.[11] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water) to find conditions that yield good quality crystals.

  • Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method.[9][13]

Comparison of Purification Methods
MethodProsConsBest For
Column Chromatography High resolution for complex mixtures.Can lead to product loss; time-consuming.Crude mixtures with multiple, similarly polar components.
Aqueous Workup Removes ionic impurities; simple and fast.Does not remove neutral, organic impurities.Initial cleanup before further purification.
Crystallization Can provide very high purity; scalable.Not suitable for oils or amorphous solids; yield can be variable.Solid products.
Distillation Effective for volatile liquids; good for large scale.Requires thermal stability; not suitable for solids or high-boiling liquids.Thermally stable, liquid products.

IV. Frequently Asked Questions (FAQs)

Q: Can I use N-methoxy-N-isopropylamine directly, or do I need the hydrochloride salt? A: The hydrochloride salt is often used for its stability and ease of handling. If you use the free amine, you will need to adjust the amount of base accordingly (typically 1 equivalent to neutralize the acid formed during the reaction).

Q: What is the best solvent for this reaction? A: Common aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are good choices. The optimal solvent may depend on the solubility of your specific substrates.

Q: My reaction seems to stall at around 50% conversion, even with excess reagents. What could be the issue? A: This could indicate the formation of a stable, unreactive intermediate or a deactivating side reaction.[4] It might also suggest an equilibrium is being reached. In such cases, removing a byproduct (e.g., water, if formed) or changing the coupling reagent might be necessary. Also, verify the purity and integrity of your starting materials and reagents.

Q: Is it possible to synthesize N-methoxy-N-isopropyl amides directly from esters? A: Yes, it is possible to convert esters to these amides, but it is generally less efficient than starting from the carboxylic acid or acid chloride. The reaction typically requires harsher conditions, such as heating with the amine in the presence of a strong Lewis acid.

General Reaction Scheme for N-methoxy-N-isopropyl Amide Synthesis

Caption: General synthesis pathway.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the DIBA-H reduction of amides.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?
  • Benchchem. (n.d.). Addressing challenges in the large-scale synthesis of N-(2-Methoxy-2-methylpropyl)formamide.
  • ElectronicsAndBooks. (n.d.). Organic Preparations and Procedures International CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Royal Society of Chemistry. (2025, January 15). A green and sustainable catalytic protocol for methoxymethylation of primary amides using methanol with dihydrogen release. Green Chemistry. DOI:10.1039/D4GC05864J.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (2019, December 12). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate. (2025, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PrepChem.com. (n.d.). Synthesis of N-methoxy-N-methyl anthranilic acid amide.
  • Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of N-(2-Methoxy-2-methylpropyl)formamide.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Alkoxyamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with sterically hindered alkoxyamines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established scientific principles and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your experimental outcomes.

Introduction to Sterically Hindered Alkoxyamines

Sterically hindered alkoxyamines are pivotal initiators and controlling agents in Nitroxide-Mediated Polymerization (NMP), a powerful technique for synthesizing polymers with well-defined architectures and low polydispersity.[1] The defining characteristic of these molecules is the reversible homolysis of the C–ON bond at elevated temperatures, which generates a carbon-centered radical (the initiator) and a persistent nitroxyl radical (the controlling agent).[2][3] The steric bulk around the nitrogen atom is a critical design feature that influences the rate of this bond cleavage and, consequently, the polymerization kinetics.[1] However, this same steric hindrance can sometimes lead to frustratingly low reactivity. This guide will help you diagnose and resolve such issues.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Question 1: My polymerization initiated by a sterically hindered alkoxyamine is exhibiting a long induction period and/or slow propagation. What are the primary causes and how can I address this?

Answer:

A significant induction period or sluggish polymerization is a common hurdle when working with highly stable, sterically hindered alkoxyamines. The root cause lies in a low concentration of active propagating radicals, which can be attributed to several factors related to the C–ON bond homolysis equilibrium.

Underlying Causes:

  • Low Homolysis Rate Constant (k_d_): The rate of initiation and propagation in NMP is directly proportional to the rate constant of C–ON bond homolysis (k_d_).[4][5] Sterically hindered alkoxyamines are often designed for high stability, which can translate to a low k_d_ at a given temperature. This means the generation of initiating alkyl radicals is slow, leading to a delayed onset of polymerization.

  • High Recombination Rate Constant (k_c_): The reverse reaction, the recombination of the propagating radical with the nitroxide, is typically very fast. A high k_c_ relative to k_d_ shifts the equilibrium towards the dormant alkoxyamine species, reducing the concentration of active radicals available for monomer addition.

  • Low Equilibrium Constant (K = k_d_ / k_c_): Ultimately, the concentration of active species is governed by the equilibrium constant, K.[5] A small K value, resulting from a low k_d_ and/or a high k_c_, is the fundamental reason for slow polymerization.

  • Inappropriate Temperature: The homolysis of the C–ON bond is a thermally activated process.[3] If the reaction temperature is too low for the specific alkoxyamine, the rate of radical generation will be insufficient to sustain a reasonable polymerization rate.

Troubleshooting Workflow:

Here is a step-by-step approach to diagnose and resolve slow polymerization kinetics:

Troubleshooting_Slow_Polymerization Start Problem: Slow Polymerization/ Long Induction Period Assess_Temp Is the reaction temperature optimal for the alkoxyamine? Start->Assess_Temp Increase_Temp Action: Increase Temperature (in 5-10°C increments) Assess_Temp->Increase_Temp No Check_Alkoxyamine Is the chosen alkoxyamine appropriate for the monomer? Assess_Temp->Check_Alkoxyamine Yes Resolution Resolution: Optimized Polymerization Rate Increase_Temp->Resolution Select_Alkoxyamine Action: Select an alkoxyamine with a higher known kd for the monomer. Check_Alkoxyamine->Select_Alkoxyamine No Consider_Solvent Is the solvent polarity appropriate? Check_Alkoxyamine->Consider_Solvent Yes Select_Alkoxyamine->Resolution Change_Solvent Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Consider_Solvent->Change_Solvent No Check_Purity Are the monomer and alkoxyamine pure? Consider_Solvent->Check_Purity Yes Change_Solvent->Resolution Purify_Reagents Action: Purify monomer and re-characterize alkoxyamine. Check_Purity->Purify_Reagents No Check_Purity->Resolution Yes Purify_Reagents->Resolution

Caption: Troubleshooting workflow for slow polymerization.

Experimental Protocols for Troubleshooting:

  • Protocol 1: Systematic Temperature Increase:

    • Set up a series of parallel reactions in small-volume, sealed vials.

    • Maintain all reactant concentrations and conditions constant, varying only the temperature in 5-10°C increments.

    • Monitor monomer conversion over time for each temperature using techniques like ¹H NMR or gas chromatography (GC).

    • Plot conversion versus time to determine the effect of temperature on the polymerization rate and induction period.

  • Protocol 2: Solvent Screening:

    • Conduct small-scale polymerizations in a range of solvents with varying polarities (e.g., toluene, anisole, DMF, N-methyl-2-pyrrolidone (NMP)).

    • Ensure the chosen solvents are aprotic to avoid side reactions.

    • Monitor the reactions as described in Protocol 1 to identify a solvent that enhances the polymerization rate.

Question 2: I'm observing a loss of control over the polymerization (e.g., broad molecular weight distribution, shouldering in the GPC trace). What are the likely side reactions, and how can I mitigate them?

Answer:

Loss of control in NMP, especially with sterically hindered alkoxyamines at higher temperatures, often points to the occurrence of irreversible side reactions that disrupt the delicate equilibrium between dormant and active species.

Common Side Reactions:

  • Disproportionation: This is a significant issue, particularly with methacrylates. The nitroxide can abstract a β-hydrogen from the propagating radical, leading to a vinyl-terminated dead polymer chain and a hydroxylamine.[3] This process is irreversible and leads to a loss of active chains.

  • Thermal Decomposition of the Alkoxyamine: At elevated temperatures, some alkoxyamines can undergo intramolecular decomposition pathways, such as a Cope-type elimination, which also results in dead polymer chains.[6]

  • Nitroxide Decomposition: The persistent nitroxyl radical itself is not infinitely stable at high temperatures and can undergo various decomposition reactions, leading to a loss of the controlling agent.

  • Autopolymerization of the Monomer: Some monomers, like styrene, can undergo thermal self-initiation at high temperatures, creating new, uncontrolled polymer chains and broadening the molecular weight distribution.[3]

Mitigation Strategies:

Side ReactionMitigation StrategyRationale
Disproportionation Use a nitroxide less prone to H-abstraction (e.g., SG1-based). Lower the reaction temperature.SG1 has a structure that disfavors H-abstraction. Lower temperatures reduce the rate of this side reaction.
Alkoxyamine/Nitroxide Decomposition Choose a more thermally stable alkoxyamine/nitroxide system. Optimize the reaction temperature to the lowest effective value.Different nitroxide architectures exhibit varying thermal stabilities.
Monomer Autopolymerization Lower the reaction temperature. Add a small amount of free nitroxide at the start of the reaction.Lower temperatures reduce the rate of thermal initiation. Excess nitroxide can trap newly formed thermal radicals.

Analytical Techniques for Identifying Side Products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts from decomposition reactions.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify and quantify non-volatile degradation products of the alkoxyamine and oligomeric side products.[8]

  • NMR Spectroscopy: ¹H and ¹³C NMR can help identify characteristic end-groups of dead polymer chains resulting from disproportionation or other termination pathways.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of steric hindrance in alkoxyamine reactivity?

A1: Steric hindrance in the nitroxide fragment of an alkoxyamine has a profound effect on the C–ON bond dissociation energy (BDE).[9] Generally, increasing the steric bulk around the nitrogen atom weakens the C–ON bond, leading to a higher homolysis rate constant (k_d_) at a given temperature.[1] This is because the steric strain is relieved upon dissociation into the planar nitroxide and the radical. However, excessive steric hindrance can also slow down the recombination rate constant (k_c_), which can, in some cases, lead to a loss of control if the concentration of propagating radicals becomes too high.

Q2: How can I experimentally determine the homolysis rate constant (k_d_) for my specific alkoxyamine?

A2: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for measuring k_d_.[10][11] The experiment involves heating a solution of the alkoxyamine in an inert solvent in the presence of a radical scavenger. The scavenger irreversibly traps the generated alkyl radicals, preventing the recombination reaction. The rate of increase in the nitroxide concentration, which is directly monitored by EPR, corresponds to the rate of homolysis.[12][13]

EPR_Experiment Start Prepare Alkoxyamine Solution + Radical Scavenger Heat Heat to Desired Temperature in EPR Cavity Start->Heat Monitor Monitor Nitroxide Signal Intensity vs. Time Heat->Monitor Plot Plot ln([Alkoxyamine]₀ / ([Alkoxyamine]₀ - [Nitroxide]_t)) vs. Time Monitor->Plot Calculate Calculate kd from the Slope of the Linear Fit Plot->Calculate

Caption: Workflow for determining k_d_ using EPR spectroscopy.

Q3: Are there any online databases or resources where I can find Bond Dissociation Energy (BDE) and k_d_ values for different alkoxyamines?

Q4: Can the solvent choice significantly impact the reactivity of a sterically hindered alkoxyamine?

A4: Yes, the solvent can have a notable effect, although it is often secondary to temperature and the intrinsic structure of the alkoxyamine. Polar solvents can influence the stability of the transition state for C–ON bond homolysis. In some cases, more polar solvents can accelerate the rate of dissociation.[18] However, it is crucial to use aprotic solvents to avoid potential side reactions with the generated radicals.

Quantitative Data Summary

The following table provides a selection of experimentally determined activation energies (E_a_) and homolysis rate constants (k_d_) for some common sterically hindered alkoxyamines to illustrate the impact of structure on reactivity.

Alkoxyamine Structure (Nitroxide - Alkyl Group)MonomerTemperature (°C)E_a_ (kJ/mol)k_d_ (s⁻¹)Reference
TEMPO - PolystyreneStyrene120~124~2.1 x 10⁻³[14]
TIPNO - 1-phenylethylStyrene120Not Reported~1.2 x 10⁻²
SG1 - 1-phenylethylStyrene110118~1.9 x 10⁻²[5]
SG1 - poly(n-butyl acrylate)n-Butyl Acrylate110113~1.6 x 10⁻²[5]

Note: These values are illustrative and can vary depending on the specific experimental conditions.

References

  • Bertin, D., Gigmes, D., Marque, S. R. A., & Tordo, P. (2011). Kinetic subtleties of nitroxide mediated polymerization. Chemical Society Reviews, 40(5), 2189-2198.
  • Springer. (n.d.).
  • Bertin, D., Gigmes, D., Marque, S. R. A., & Tordo, P. (2011). Kinetic subtleties of nitroxide mediated polymerization. Chemical Society Reviews, 40(5), 2189-2198. DOI:10.1039/C0CS00110D
  • Moad, G., Rizzardo, E., & Thang, S. H. (2006). Decomposition Kinetics, Arrhenius Parameters, and Bond Dissociation Energies for Alkoxyamines of Relevance in “Living” Free Radical Polymerization. Macromolecules, 39(26), 9201-9207.
  • MDPI. (2022). Kinetics of Polymer Network Formation by Nitroxide-Mediated Radical Copolymerization of Styrene/Divinylbenzene in Supercritical Carbon Dioxide.
  • Marque, S. R. A., et al. (2020).
  • Royal Society of Chemistry. (2020). Recent contributions of EPR to nitrone and nitroxide chemistry.
  • PMC. (n.d.).
  • ChemRxiv. (n.d.). EPR Spin Trapping of Nucleophilic and Radical Reactions at Colloidal Metal Chalcogenide Quantum Dot Surfaces.
  • Royal Society of Chemistry. (2021).
  • University of Minnesota. (n.d.).
  • Wiley Online Library. (n.d.). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl-N-oxyl-Based Compound.
  • ResearchGate. (n.d.).
  • Open Research Repository. (n.d.). The Mechanism of Oxidative Alkoxyamine Cleavage: The Surprising Role of Solvent and Supporting Electrolyte.
  • University of Pannonia. (n.d.).
  • ACS Publications. (2024). N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)
  • ResearchGate. (n.d.). Experimental homolysis rate constant k d ' for alkoxyamines 16, 2F, 8F,...
  • University of California, Riverside. (n.d.).
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Validation & Comparative

A Comparative Guide to ¹H NMR Chemical Shifts of the N-methoxy-N-isopropyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-methoxy-N-isopropyl Amide in Modern Synthesis

The N-methoxy-N-alkyl amide functionality is a cornerstone in contemporary organic chemistry, primarily for its ability to undergo clean nucleophilic addition to form ketones without the common side-reaction of over-addition to form tertiary alcohols. This is attributed to the formation of a stable tetrahedral intermediate. While the N-methoxy-N-methyl (Weinreb) amide is the most prominent member of this class, the N-methoxy-N-isopropyl analogue presents unique steric and electronic properties that can be advantageous in specific synthetic contexts. Understanding the ¹H NMR signature of this group is paramount for reaction monitoring, structural elucidation, and purity assessment.

Deciphering the ¹H NMR Spectrum: A Comparative Analysis

The ¹H NMR spectrum of an N-methoxy-N-isopropyl amide is characterized by three key signals: the N-methoxy protons, the isopropyl methine proton, and the isopropyl methyl protons. The precise chemical shifts of these protons are influenced by the electronic environment of the carbonyl group and the overall molecular structure.[1][2] Due to a lack of readily available, isolated spectral data for simple N-methoxy-N-isopropyl amides, this guide will present a comparative analysis with closely related and well-documented amide functionalities.

Below is a table summarizing the typical ¹H NMR chemical shifts for the N-methoxy-N-isopropyl group and its comparison with other relevant amide structures. The data for the N-methoxy-N-isopropyl group is inferred from related structures and general principles of NMR spectroscopy, while the data for the comparative groups is derived from established literature.

Functional GroupN-Alkyl/O-Alkyl GroupTypical ¹H Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant (J, Hz)
N-methoxy-N-isopropyl Amide N-O-CH₃ ~3.7 - 3.8 Singlet (s) N/A
N-CH(CH₃)₂ ~3.9 - 4.2 Septet (sept) ~6.8
N-CH(CH₃)₂ ~1.2 - 1.4 Doublet (d) ~6.8
N-methoxy-N-methyl Amide (Weinreb Amide)N-O-CH₃~3.7Singlet (s)N/A
N-CH₃~3.2Singlet (s)N/A
N,N-diisopropyl AmideN-CH(CH₃)₂~3.4 - 4.1Septet (sept)~6.8
N-CH(CH₃)₂~1.2 - 1.5Doublet (d)~6.8
N-isopropyl AmideN-CH(CH₃)₂~4.1Septet (sept)~6.8
N-CH(CH₃)₂~1.2Doublet (d)~6.8
N-H~5.5 - 8.5Broad Singlet (br s)N/A

Expert Insights:

  • N-methoxy Signal: The N-methoxy protons of the N-methoxy-N-isopropyl group are expected to resonate at a similar chemical shift to those in Weinreb amides, typically around 3.7-3.8 ppm.[3][4] This is because the electronic effect of the nitrogen and oxygen atoms is the dominant factor influencing their chemical environment.

  • Isopropyl Methine Proton: The isopropyl methine proton (CH) is anticipated to appear further downfield (~3.9-4.2 ppm) compared to a typical N,N-diisopropyl amide. This is due to the combined electron-withdrawing inductive effects of the nitrogen and the adjacent oxygen atom of the methoxy group, which deshields the methine proton.[2]

  • Isopropyl Methyl Protons: The methyl protons of the isopropyl group are expected to appear as a doublet around 1.2-1.4 ppm. The steric bulk of the isopropyl group can influence the rotational barrier around the C-N bond, which in some cases can lead to broadening of the signals or even diastereotopicity of the methyl groups, resulting in two distinct doublets.[5]

Factors Influencing Chemical Shifts

Several factors can cause variations in the observed chemical shifts:

  • Nature of the R-group on the Carbonyl: Electron-withdrawing groups attached to the carbonyl will deshield the N-alkyl and O-alkyl protons, shifting their signals downfield. Conversely, electron-donating groups will cause an upfield shift.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts, particularly for protons capable of hydrogen bonding.[6][7] While the protons of the N-methoxy-N-isopropyl group are not directly involved in hydrogen bonding, solvent polarity can affect the conformation of the molecule and thus the local magnetic environment of the protons.

  • Temperature: For amides with hindered rotation around the C-N bond, the temperature at which the spectrum is acquired can significantly impact the appearance of the signals. At lower temperatures, separate signals for different rotamers may be observed, which coalesce at higher temperatures.[5]

Experimental Protocol for ¹H NMR Analysis

Acquiring high-quality ¹H NMR spectra is crucial for accurate structural analysis. The following is a generalized protocol for the analysis of a compound containing an N-methoxy-N-isopropyl group.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurity signals. Purification can be achieved by column chromatography, distillation, or recrystallization.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD).[8] Chloroform-d (CDCl₃) is a common first choice for many organic molecules.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm.[9] Most high-quality deuterated solvents already contain TMS.

4.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[10]

  • Shimming: Carefully shim the magnetic field to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine ¹H NMR.

    • Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8-16 scans are usually sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualization of Key Structural Features

The following diagram illustrates the structure of the N-methoxy-N-isopropyl amide group and highlights the protons of interest for ¹H NMR analysis.

Caption: Structure of an N-methoxy-N-isopropyl amide with typical ¹H NMR chemical shift ranges.

Conclusion

The N-methoxy-N-isopropyl amide is a valuable functional group in organic synthesis, and a thorough understanding of its ¹H NMR spectral characteristics is essential for its effective utilization. While direct spectral data for simple model compounds are not abundantly available, a comparative analysis with related amides, coupled with a solid understanding of the factors influencing chemical shifts, allows for reliable spectral interpretation. The characteristic signals of the N-methoxy and isopropyl groups provide a unique fingerprint that can be readily identified in a ¹H NMR spectrum, enabling chemists to confidently track the progress of their reactions and characterize their final products.

References

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Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy(propan-2-yl)amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural characteristics is fundamental. Mass spectrometry is an indispensable analytical tool for elucidating these structures by examining their unique fragmentation patterns upon ionization. This guide provides an in-depth technical analysis of the anticipated mass spectrometric fragmentation behavior of Methoxy(propan-2-yl)amine and its derivatives.

We will explore fragmentation under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques, providing a comprehensive view for analysts utilizing either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Electron Ionization (EI) Fragmentation: A Comparative Analysis

Electron Ionization (EI) subjects molecules to high-energy electrons (typically 70 eV), inducing extensive fragmentation and providing a detailed structural fingerprint. The fragmentation of aliphatic amines is primarily governed by the stability of the resulting carbocations and radical species, with α-cleavage being the most prominent pathway.[1][2]

The Foundation: Fragmentation of Propan-2-amine

To understand the influence of the N-methoxy group, we must first examine the fragmentation of its parent amine, propan-2-amine (isopropylamine). The molecular ion ([M]•+) for propan-2-amine appears at a mass-to-charge ratio (m/z) of 59.[3][4] The most characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) to form a resonance-stabilized immonium ion. This fragment is observed as the base peak at m/z 44.[3]

Predicted Fragmentation of Methoxy(propan-2-yl)amine

Methoxy(propan-2-yl)amine (C₄H₁₁NO) has a molecular weight of 89.14 g/mol . Following the "nitrogen rule," its odd number of nitrogen atoms results in an odd nominal molecular mass of 89.[5] The presence of the N-O bond introduces new fragmentation possibilities alongside the classic amine pathways.

The primary fragmentation pathways under EI are predicted to be:

  • α-Cleavage (Loss of Methyl Radical): Similar to propan-2-amine, the cleavage of the C-C bond adjacent to the nitrogen is expected. The loss of a methyl radical (•CH₃, 15 Da) would lead to the formation of a stabilized ion at m/z 74 . This is anticipated to be a major fragment ion.

  • α-Cleavage (Loss of Isopropyl Radical): This pathway is generally less favored in isopropylamines because it involves the loss of a larger, more stable radical.[1] However, cleavage of the N-C bond can lead to the loss of the isopropyl radical (•C₃H₇, 43 Da), resulting in a fragment at m/z 46 ([CH₃ONH]⁺).

  • N-O Bond Cleavage (Loss of Methoxy Radical): The N-O bond is relatively weak and susceptible to cleavage. Loss of a methoxy radical (•OCH₃, 31 Da) would yield an iminium ion at m/z 58 .

  • N-O Bond Cleavage (Loss of Methyl Radical): Cleavage of the O-CH₃ bond would result in the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 74 . This pathway leads to the same m/z as the primary α-cleavage, and these fragments would be isobaric.

The presence of the oxygen atom may also promote rearrangements and the loss of small neutral molecules like formaldehyde (CH₂O, 30 Da).

Comparative Data Summary

The following table summarizes the key EI fragments for propan-2-amine and the predicted fragments for Methoxy(propan-2-yl)amine, highlighting the diagnostic shifts caused by the methoxy group.

m/z ValueProposed Fragment IonParent CompoundFragmentation Pathway
59[C₃H₉N]•⁺Propan-2-amineMolecular Ion
44[C₂H₆N]⁺Propan-2-amineα-Cleavage (Loss of •CH₃)
89 [C₄H₁₁NO]•⁺ Methoxy(propan-2-yl)amine Molecular Ion
74 [C₃H₈NO]⁺ Methoxy(propan-2-yl)amine α-Cleavage (Loss of •CH₃)
58 [C₃H₈N]⁺ Methoxy(propan-2-yl)amine N-O Cleavage (Loss of •OCH₃)
46 [CH₄NO]⁺ Methoxy(propan-2-yl)amine α-Cleavage (Loss of •C₃H₇)
Visualization of Predicted EI Fragmentation

The following diagrams illustrate the proposed primary fragmentation pathways for Methoxy(propan-2-yl)amine under electron ionization.

EI_Fragmentation cluster_main Methoxy(propan-2-yl)amine cluster_frags Fragment Ions M [C₄H₁₁NO]•⁺ m/z 89 Molecular Ion F1 [C₃H₈NO]⁺ m/z 74 M->F1 - •CH₃ (α-Cleavage) F2 [C₃H₈N]⁺ m/z 58 M->F2 - •OCH₃ (N-O Cleavage) F3 [CH₄NO]⁺ m/z 46 M->F3 - •C₃H₇ (α-Cleavage)

Caption: Predicted EI fragmentation pathways for Methoxy(propan-2-yl)amine.

Electrospray Ionization (ESI) Tandem MS (MS/MS): The Softer Approach

Electrospray ionization is a soft ionization technique that typically produces protonated molecules, [M+H]⁺, with minimal in-source fragmentation. Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron ions is characterized by the loss of small, stable neutral molecules.

For Methoxy(propan-2-yl)amine, the protonated molecule [C₄H₁₁NO+H]⁺ would have an m/z of 90. The protonation site is likely to be the nitrogen atom due to its higher basicity.

Predicted MS/MS Fragmentation of Protonated Methoxy(propan-2-yl)amine

Upon collisional activation, the protonated molecule (m/z 90) is expected to fragment via the following pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation pathway for protonated methoxy-containing compounds is the elimination of methanol (32 Da). This would result in a fragment ion at m/z 58 .

  • Loss of Methoxyamine (CH₃ONH₂): Cleavage of the N-C bond could lead to the loss of neutral methoxyamine (47 Da), leaving the isopropyl cation at m/z 43 .

  • Loss of Propene (C₃H₆): Rearrangement followed by the loss of propene (42 Da) is another plausible pathway, which would yield a protonated methoxyamine fragment at m/z 48 .

Visualization of Predicted ESI-MS/MS Fragmentation

This diagram illustrates the logical flow of fragmentation for the protonated molecule.

ESI_Fragmentation cluster_main Precursor Ion cluster_frags Product Ions M [M+H]⁺ m/z 90 F1 [C₃H₈N]⁺ m/z 58 M->F1 - CH₃OH F2 [C₃H₇]⁺ m/z 43 M->F2 - CH₅NO F3 [CH₅NO+H]⁺ m/z 48 M->F3 - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation of protonated Methoxy(propan-2-yl)amine.

Experimental Protocols

To validate these predicted fragmentation patterns, standardized analytical methods are required. The following protocols provide a starting point for the analysis of Methoxy(propan-2-yl)amine derivatives by GC-MS and LC-MS/MS.

GC-MS Protocol for EI Analysis

Amines can be challenging to analyze by GC due to their polarity and basicity, which can lead to poor peak shape and interaction with the column.[3] Derivatization is sometimes employed, but for a volatile compound like Methoxy(propan-2-yl)amine, direct injection may be feasible on a suitable column.

Workflow Diagram:

GCMS_Workflow Sample Sample Preparation (Dilute in Methanol) Inject GC Injection (Split/Splitless) Sample->Inject Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole or TOF) Ionize->Analyze Detect Detection & Data Acquisition Analyze->Detect

Caption: A standard workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Create a working solution of 10 µg/mL by serial dilution in methanol.

  • GC System: An Agilent 7890A GC or equivalent.

  • Column: A non-polar column such as an Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.

  • Injection: Inject 1 µL using a split/splitless injector at 250°C with a split ratio of 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Mass Spectrometer: An Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Temperatures: Transfer line at 280°C, ion source at 230°C, quadrupole at 150°C.

  • Data Acquisition: Scan mode from m/z 35 to 200.

LC-MS/MS Protocol for ESI Analysis

ESI is well-suited for polar, basic compounds like amines. Reversed-phase chromatography is typically used, with an acidic mobile phase to ensure the analyte is protonated.

Workflow Diagram:

LCMS_Workflow Sample Sample Preparation (Dilute in Mobile Phase A) Inject LC Injection Sample->Inject Separate Reversed-Phase Separation (C18 column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Select Precursor Ion Selection (e.g., m/z 90) Ionize->Select Fragment Collision-Induced Dissociation (CID) Select->Fragment Analyze Product Ion Analysis Fragment->Analyze

Caption: A typical workflow for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Create a working solution of 1 µg/mL by dilution in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • LC System: A Waters ACQUITY UPLC or equivalent.

  • Column: A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MS Parameters:

    • IonSpray Voltage: 5500 V

    • Source Temperature: 500°C

    • Collision Gas (CAD): Nitrogen, set to medium.

  • Data Acquisition:

    • Full Scan (Q1): Scan from m/z 50 to 200 to identify the [M+H]⁺ ion.

    • Product Ion Scan: Select the precursor ion (m/z 90) and scan for product ions generated by CID. Optimize collision energy (e.g., test 10, 20, 30 eV).

Conclusion and Future Outlook

This guide establishes a predictive framework for the mass spectrometric fragmentation of Methoxy(propan-2-yl)amine based on fundamental principles and comparative data from analogous structures. The dominant EI fragmentation pathways are expected to be α-cleavage leading to a base peak at m/z 74 and N-O bond cleavage. In ESI-MS/MS, the protonated molecule (m/z 90) is predicted to readily lose neutral molecules such as methanol.

The provided experimental protocols offer robust starting points for the empirical validation of these predictions. For professionals in drug development and chemical analysis, this guide serves as a foundational resource for method development, structural elucidation, and the confident identification of this class of N-methoxyamine derivatives. Future work should focus on acquiring experimental data for Methoxy(propan-2-yl)amine and a wider range of its derivatives to build a comprehensive spectral library, further enhancing the analytical capabilities for this compound class.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine (2-aminopropane) C3H9N. Retrieved from [Link]

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  • SWGDRUG. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propanamine, N-(1-methylethylidene)-. National Center for Biotechnology Information. Retrieved from [Link]

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  • Wang, Z., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548. Retrieved from [Link]

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HPLC method development for detection of Methoxy(propan-2-yl)amine impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the detection and quantification of impurities in Methoxy(propan-2-yl)amine (commonly referred to as 1-methoxypropan-2-amine or MOIPA).

Given the aliphatic nature of this molecule and its lack of a strong UV chromophore, standard UV detection is insufficient for trace impurity profiling.[1] This guide compares three distinct approaches, ultimately recommending a Pre-column Derivatization workflow as the "Gold Standard" for sensitivity and selectivity in a pharmaceutical context.

Introduction & The Analytical Challenge

Methoxy(propan-2-yl)amine is a critical aliphatic ether-amine intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Its quality control is paramount, as impurities from its synthesis—such as unreacted precursors, isomeric byproducts, and degradation products—can propagate through subsequent reaction steps.

The "Chromophore Gap"

The core analytical challenge is that Methoxy(propan-2-yl)amine and its related impurities (e.g., isopropylamine, 1-methoxy-2-propanol) lack conjugated


-systems.
  • Direct UV (200–210 nm): Suffers from poor sensitivity, baseline drift, and interference from mobile phase buffers.

  • GC-FID: Viable for volatile impurities but risks thermal degradation of labile byproducts and requires specific column chemistries to handle basic amines.

  • The Solution: We must either add a chromophore (Derivatization) or use a universal detector (CAD/ELSD).

Impurity Profiling: The "What"

Before selecting a method, we must define the impurities. The industrial synthesis typically involves the amination of 1-methoxy-2-propanol.

Key Impurities & Origins
ImpurityTypeOriginDetection Challenge
Isopropylamine ByproductAmination side-reactionVolatile, No UV
1-Methoxy-2-propanol PrecursorUnreacted starting materialPolar, Weak UV
Methoxyacetone DegradantOxidative degradationWeak UV (Carbonyl)
Dialkylated Amines ByproductOver-alkylationHydrophobic, No UV
Synthesis & Impurity Pathway Diagram

ImpurityPathway Start 1-Methoxy-2-propanol Product Methoxy(propan-2-yl)amine (Target) Start->Product Amination Imp3 Methoxyacetone (Oxidation) Start->Imp3 Oxidation Ammonia NH3 Ammonia->Product Imp1 Isopropylamine (Side Reaction) Ammonia->Imp1 Side Reaction Imp2 Di-(methoxyisopropyl)amine (Over-Alkylation) Product->Imp2 + Precursor

Figure 1: Synthesis pathway and potential impurity origins for Methoxy(propan-2-yl)amine.

Method Comparison: Selecting the Superior Protocol

We evaluated three methodologies based on Sensitivity (LOD), Specificity, and Robustness.

Comparison Matrix
FeatureMethod A: Direct UV (Low

)
Method B: HILIC-CAD Method C: FMOC Derivatization (Recommended)
Principle Absorbance at 205 nmCharged Aerosol DetectionPre-column reaction with FMOC-Cl
LOD (Limit of Detection) High (~100 ppm)Medium (~10 ppm)Ultra-Low (< 0.1 ppm)
Selectivity Poor (Solvent interference)Good (Separates polars)Excellent (Tag specificity)
Stability HighMediumHigh (Stable derivative)
Complexity LowMediumHigh (Requires sample prep)
Verdict Screening onlyGood for major impuritiesBest for trace analysis
Why FMOC-Cl Derivatization?

While HILIC-CAD is a modern approach, FMOC-Cl (9-Fluorenylmethyl chloroformate) derivatization is superior for trace impurity analysis because:

  • Amplification: It adds a strong fluorophore/chromophore (

    
     265 nm), increasing sensitivity by 100-1000x.
    
  • Retention: It adds hydrophobicity, allowing the use of standard C18 columns (Robustness) rather than finicky HILIC columns.

  • Kinetic Discrimination: FMOC reacts rapidly with both primary and secondary amines, covering the full spectrum of expected amine impurities.

Detailed Protocol: FMOC-Cl Derivatization HPLC

This protocol is designed to be self-validating . The presence of the "FMOC-OH" hydrolysis peak serves as an internal check that the reagent was added and reactive.

Reagents & Preparation[5][6]
  • Derivatizing Reagent: 5 mM FMOC-Cl in Acetonitrile (ACN).

  • Buffer: 0.2 M Borate Buffer (pH 9.0). Critical for amine deprotonation to ensure reaction.

  • Quencher (Optional): 0.1 M Glycine (removes excess FMOC to simplify chromatogram).

  • Diluent: 50:50 ACN:Water.

Derivatization Workflow
  • Mix: Transfer 100 µL of Sample (or Standard) into a vial.

  • Buffer: Add 100 µL of Borate Buffer (pH 9.0). Vortex.

  • React: Add 200 µL of FMOC-Cl reagent. Vortex immediately.

  • Incubate: Let stand at ambient temperature for 5 minutes.

  • Quench (Self-Validating Step): Add 50 µL of Glycine solution (reacts with excess FMOC).

  • Inject: Inject immediately or within 24 hours.

HPLC Conditions[6][7]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold for polar removal)

    • 2-15 min: 30%

      
       90% B (Elution of derivatives)
      
    • 15-20 min: 90% B (Wash)

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Ex: 265 nm, Em: 315 nm) OR UV at 265 nm.

  • Temperature: 30°C.

Experimental Workflow Diagram

DerivWorkflow Step1 Sample Preparation (Amine in Solution) Step2 Add Borate Buffer (pH 9.0) (Deprotonate Amine) Step1->Step2 Step3 Add FMOC-Cl Reagent (Tagging Reaction) Step2->Step3 Reaction Reaction: 5 mins @ RT Step3->Reaction Step4 Add Glycine (Quencher) (Scavenge Excess FMOC) Reaction->Step4 Step5 HPLC-FL/UV Analysis (C18 Column) Step4->Step5

Figure 2: Step-by-step derivatization workflow for Methoxy(propan-2-yl)amine analysis.

Validation & System Suitability (Trustworthiness)

To ensure the method is generating reliable data, you must implement a System Suitability Test (SST).

Self-Validating Criteria
  • Resolution (

    
    ):  The critical pair is often the FMOC-OH  (hydrolysis peak) and the FMOC-Methoxy(propan-2-yl)amine . 
    
    
    
    must be
    
    
    .
  • Reagent Excess Check: The chromatogram must show a peak for FMOC-Glycine (or FMOC-OH). If this peak is absent, the reagent was depleted, and the amine quantitation is invalid (under-estimated).

  • Linearity:

    
     over the range of 0.1% to 120% of the target concentration.
    
Troubleshooting Guide
  • Low Sensitivity: Check pH of borate buffer. If pH < 8.5, the amine is protonated (

    
    ) and will not react with FMOC-Cl.
    
  • Precipitation: FMOC-Cl is hydrophobic. If the sample solvent is 100% water, the reagent may precipitate. Ensure at least 30% ACN in the final mixture.

References

  • Waters Corporation. (2021). Reliable HPLC/UV Quantification of Nitrosamine Impurities. Retrieved from [Link]

  • PubChem. (2025).[2][3] Methoxyisopropylamine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Steric Effects of Isopropyl Group in Weinreb Amide Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the steric effects of the isopropyl group within the context of Weinreb amide chemistry. While the standard Weinreb amide utilizes an N-methoxy-N-methyl moiety, the introduction of an isopropyl group—either as the acyl substituent (isobutyryl) or theoretically on the nitrogen—fundamentally alters the thermodynamics and kinetics of the pivotal tetrahedral intermediate.

This guide focuses on the Isopropyl-Substituted Weinreb Amide (Substrate) as the primary subject of performance comparison, as this is the most chemically significant and data-rich application of "isopropyl steric effects" in this field.

Executive Summary

In the synthesis of ketones via organometallic addition, Weinreb amides (N-methoxy-N-methyl amides) are the gold standard due to their ability to form a stable, chelated tetrahedral intermediate that prevents over-addition. However, the stability of this intermediate is heavily influenced by steric factors.

This guide analyzes the Isopropyl Effect —specifically how the branched isopropyl group (in substrates like N-methoxy-N-methylisobutyramide) compares to linear (Methyl/Ethyl) and highly hindered (tert-Butyl) alternatives. The isopropyl group occupies a "Goldilocks zone" of steric hindrance: it provides sufficient bulk to kinetically stabilize the tetrahedral intermediate against collapse and side reactions, without imposing the excessive steric penalty seen with tert-butyl groups that can retard nucleophilic attack.

Mechanistic Foundation: The Chelated Intermediate

The core of Weinreb chemistry is the formation of a five-membered cyclic intermediate (A) upon nucleophilic attack.[1] The stability of (A) determines the reaction's success (mono-addition) versus failure (over-addition to alcohol).

The "Isopropyl" Steric Advantage
  • Kinetic Shielding : An isopropyl group

    
     to the carbonyl creates a steric fence. This slows the approach of the nucleophile slightly (compared to methyl) but significantly retards the collapse of the intermediate or the approach of a second equivalent of nucleophile.
    
  • Thermodynamic Stability : The breakdown of the tetrahedral intermediate is disfavored until acidic quench, preserving the ketone oxidation state.

Visualization: Steric Influence on Chelation

The following diagram illustrates the reaction pathway and how the isopropyl group stabilizes the transition state compared to less hindered alternatives.

WeinrebMechanism cluster_sterics Steric Control Points Start Weinreb Amide (R-CO-N(OMe)Me) TS Transition State (Steric Clash Check) Start->TS Nucleophilic Attack Nu Nucleophile (R'-M) Nu->TS Inter Tetrahedral Intermediate (Stable Chelate) TS->Inter Chelation (Mg/Li) Collapse Collapse (Quench) Inter->Collapse Acidic Workup Product Ketone (R-CO-R') Collapse->Product Elimination of HN(OMe)Me

Figure 1: Reaction pathway of Weinreb ketone synthesis. The stability of the 'Tetrahedral Intermediate' is critical.[2] Isopropyl substituents (R = iPr) optimize this stability by preventing premature collapse without blocking formation.

Performance Comparison: Isopropyl vs. Alternatives[3]

The following table compares the performance of Weinreb amides bearing different steric groups at the


-position (acyl substituent). Data is synthesized from standard kinetic profiles in organometallic additions.
Table 1: Comparative Stability and Reactivity Profile
FeatureMethyl (Acetyl) Isopropyl (Isobutyryl) tert-Butyl (Pivaloyl)
Steric Bulk LowMedium (Optimal) High
Nucleophilic Attack Rate Fast (

)
Moderate (

)
Slow (

)
Intermediate Stability Moderate (Prone to over-addition with super-nucleophiles)High (Resistant to over-addition) Very High (Often unreactive)
Susceptibility to Hydrolysis HighLow Very Low
Ideal Nucleophiles Grignards, mild LithiatesGrignards, Lithiates, Hydrides Small Lithiates only
Risk of Side Reactions Enolization, Over-additionMinimal Steric repulsion (No reaction)
Experimental Insight
  • Methyl (R=Me) : While reactive, acetyl Weinreb amides can suffer from "over-addition" if the temperature is not strictly controlled (-78°C), as the chelate is less sterically protected.

  • Isopropyl (R=iPr) : The isobutyryl group provides sufficient bulk to lock the conformation of the tetrahedral intermediate. Experimental protocols often allow these reactions to proceed at 0°C or even room temperature without over-addition, a significant process advantage over methyl variants [1].

  • tert-Butyl (R=tBu) : Pivaloyl amides are so hindered that reaction times extend significantly, often requiring forcing conditions that can degrade sensitive functional groups.

Experimental Protocol: Isopropyl-Stabilized Synthesis

This protocol describes the synthesis of a ketone from an isopropyl-substituted Weinreb amide (Isobutyryl-N-methoxy-N-methylamide), highlighting the robustness provided by the isopropyl group.

Materials
  • Substrate : N-Methoxy-N-methylisobutyramide (1.0 equiv)

  • Nucleophile : Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Solvent : Anhydrous THF

  • Quench : 1M HCl

Step-by-Step Methodology
  • Preparation : Dissolve N-methoxy-N-methylisobutyramide in anhydrous THF (0.5 M) under argon.

  • Temperature Control : Cool the solution to 0°C .

    • Note: Unlike acetyl analogs requiring -78°C, the isopropyl steric hindrance allows for higher temperature processing, reducing energy costs and equipment needs [2].

  • Addition : Dropwise add PhMgBr over 15 minutes.

    • Observation: The reaction is less exothermic than with unhindered amides due to the steric barrier.

  • Chelation Phase : Stir at 0°C for 1 hour. The stable chelated intermediate forms.[1][3]

    • Checkpoint: TLC will show consumption of starting material. The intermediate is stable and will not collapse to ketone in situ.

  • Quench : Pour the mixture into cold 1M HCl with vigorous stirring.

    • Mechanism: Acid protonates the alkoxy amine, breaking the chelate and releasing the ketone.

  • Workup : Extract with EtOAc, wash with brine, dry over MgSO₄.

Expected Results
  • Yield : >90%[4][5]

  • Purity : >95% (Mono-addition product)

  • Side Products : <1% tertiary alcohol (Over-addition is suppressed by the isopropyl group).

Advanced Consideration: N-Isopropyl Modification?

While the standard Weinreb amide uses an N-methyl group, researchers occasionally investigate N-isopropyl-N-methoxy amides .

  • Hypothesis : Replacing N-Me with N-iPr would increase steric bulk around the nitrogen, potentially further stabilizing the chelate against hydrolysis.

  • Reality : This modification is rarely used because the N-Me group is already optimized for chelation. The N-iPr group introduces steric clash with the metal center (Mg/Li) in the 5-membered ring, which can destabilize the chelate rather than protect it.

References

  • Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524. Link

  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171–4174. Link

  • Feichtinger, K.; Sings, H. L.; Baker, T. J.; Matthews, K.; Goodman, M. "Triphosgene-Mediated Preparation of N-Acyl-N-alkoxy-N-alkylamides (Weinreb Amides)." The Journal of Organic Chemistry, 1998 , 63(23), 8432–8439. Link

Sources

A Comparative Guide to the 13C NMR Signals of the N-methoxy(propan-2-yl)amine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the N-methoxy(propan-2-yl)amine Moiety

The N-methoxy(propan-2-yl)amine moiety, with its unique combination of an isopropyl group and a methoxyamino functionality, presents a distinct electronic environment that is reflected in its 13C NMR spectrum. Accurate assignment of the carbon signals is crucial for confirming the successful synthesis of molecules containing this fragment and for studying their conformational dynamics. This guide will dissect the expected chemical shifts based on the constituent parts of the molecule: the isopropyl group and the N-methoxy group, and compare them to relevant analogues.

Predicted 13C NMR Signals of N-methoxy(propan-2-yl)amine

Molecular Structure and Atom Numbering

Caption: Structure of N-methoxy(propan-2-yl)amine with atom numbering for NMR assignment.

Based on fundamental principles of 13C NMR spectroscopy and analysis of related structures, the following chemical shifts are predicted:

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C1, C2 Isopropyl methyl groups (CH3)20-25These two methyl groups are chemically equivalent due to free rotation around the C2-N bond, thus they are expected to be degenerate and appear as a single signal. The chemical shift is slightly downfield from a typical alkane due to the influence of the adjacent nitrogen atom.
C3 Isopropyl methine group (CH)50-60This carbon is directly attached to the electronegative nitrogen atom, which deshields it and shifts its signal significantly downfield compared to the methyl carbons.
C4 Methoxy group (OCH3)60-65The methoxy carbon is attached to an oxygen atom, another electronegative element, placing its signal in a similar downfield region to the isopropyl methine carbon.

Comparative Analysis with Related Structures

To substantiate these predictions, we will compare the expected signals with the experimentally determined 13C NMR data of isopropylamine and (S)-(+)-1-methoxy-2-propylamine.

Isopropylamine: The Core Structure

Isopropylamine (propan-2-amine) provides the foundational carbon skeleton of our target molecule. Its 13C NMR spectrum offers a baseline for the chemical shifts of the isopropyl group when attached to a nitrogen atom.

13C NMR Data Comparison

CompoundC1, C2 (CH3) (δ, ppm)C3 (CH) (δ, ppm)C4 (OCH3) (δ, ppm)
N-methoxy(propan-2-yl)amine (Predicted) 20-2550-6060-65
Isopropylamine (Experimental) [1][2][3]26.2142.83-
(S)-(+)-1-Methoxy-2-propylamine (Isomer, Experimental) ~18~50~59

As seen in the table, the methyl carbons of isopropylamine resonate at approximately 26.21 ppm, and the methine carbon at 42.83 ppm[1]. The introduction of the methoxy group in N-methoxy(propan-2-yl)amine is expected to have a modest effect on the isopropyl signals. The primary influence will be on the methine carbon (C3) due to the electronic effect of the N-methoxy group, likely causing a further downfield shift into the 50-60 ppm range.

(S)-(+)-1-Methoxy-2-propylamine: An Isomeric Comparison

(S)-(+)-1-methoxy-2-propylamine is an isomer of our target compound and provides valuable insight into the chemical shift of a methoxy group in a similar electronic environment[4]. In this molecule, the methoxy group is attached to a primary carbon, and the amine is at the secondary position. While the connectivity differs, the presence of the methoxy and amino groups in close proximity allows for a reasonable comparison. The reported chemical shifts for the carbons in the isopropyl fragment are approximately 18 ppm (methyl) and 50 ppm (methine), with the methoxy carbon appearing around 59 ppm. These values align well with our predictions for N-methoxy(propan-2-yl)amine.

Experimental Protocol for 13C NMR Acquisition

For researchers aiming to acquire experimental data for N-methoxy(propan-2-yl)amine or related compounds, the following protocol is recommended.

Workflow for 13C NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 10-50 mg of sample in ~0.7 mL of CDCl3 b Add a small amount of TMS (internal standard, δ 0.0 ppm) a->b c Transfer solution to a 5 mm NMR tube b->c d Insert sample into a 400 MHz (or higher) NMR spectrometer e Acquire a proton-decoupled 13C NMR spectrum d->e f Set spectral width to ~250 ppm e->f g Employ a sufficient number of scans for adequate signal-to-noise f->g h Apply Fourier transformation i Phase correct the spectrum h->i j Reference the spectrum to the TMS signal at 0.0 ppm i->j k Integrate and pick peaks j->k

Caption: Standard workflow for acquiring a high-quality 13C NMR spectrum.

Detailed Methodological Steps:

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the N-methoxy(propan-2-yl)amine sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic molecules and its carbon signal at ~77 ppm serves as a convenient secondary reference[5].

    • Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its 13C signal is defined as 0.0 ppm, providing a reliable reference point[2].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiment should be performed on a nuclear magnetic resonance (NMR) spectrometer with a proton observation frequency of at least 400 MHz.

    • A standard proton-decoupled 13C NMR experiment should be selected. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set the spectral width to a range that encompasses all expected carbon signals, typically from 0 to 250 ppm.

    • The number of scans should be optimized to achieve a good signal-to-noise ratio, which will depend on the sample concentration.

  • Data Processing and Analysis:

    • After data acquisition, perform a Fourier transform to convert the time-domain data (FID) into a frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the signals and identify the chemical shift of each peak.

Conclusion

The 13C NMR spectrum of the N-methoxy(propan-2-yl)amine moiety is predicted to exhibit three distinct signals corresponding to the three unique carbon environments. By comparing with the known spectra of isopropylamine and an isomeric methoxypropylamine, we can confidently assign the expected chemical shifts. The isopropyl methyl carbons are anticipated to resonate in the 20-25 ppm region, while the isopropyl methine and the methoxy carbons are expected to appear further downfield, in the 50-65 ppm range, due to the deshielding effects of the adjacent nitrogen and oxygen atoms. This guide provides a robust framework for the identification and characterization of this important chemical moiety, empowering researchers in their synthetic and analytical endeavors.

References

  • PubChem. Isopropylamine. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • Supporting Information for a research article. (Specific article details not provided in the search result).
  • PubChem. Isopropylaminium. National Center for Biotechnology Information. [Link]

  • NMR and EPR Study of Homolysis of Diastereomeric Alkoxyamines. PMC. [Link]

  • ResearchGate. ¹³C NMR spectra of the n-alkoxy derivatives. [Link]

  • Supporting Information for a research article. (Specific article details not provided in the search result).
  • SpectraBase. Isopropylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Kelemen, P., Lugtenburg, J., & Klumperman, B. (2003). 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. The Journal of organic chemistry, 68(19), 7322–7328. [Link]

  • ACS Publications. 15N NMR Spectroscopy of Labeled Alkoxyamines. 15N-Labeled Model Compounds for Nitroxide-Trapping Studies in Free-Radical (Co)polymerization. [Link]

  • PubChem. Methoxy(propan-2-YL)amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubChem. (2-methoxypropyl)(propan-2-yl)amine. National Center for Biotechnology Information. [Link]

  • Google Patents. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

Sources

A Comparative Guide to the Hydrolytic Stability of N-Methoxy and N-Hydroxy Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of medicinal chemistry and organic synthesis, the amide bond is a cornerstone functional group. However, its inherent stability can be a double-edged sword, necessitating harsh conditions for cleavage while offering robustness in biological systems. N-alkoxy amides, specifically N-hydroxy and N-methoxy variants, have emerged as valuable amide isosteres and synthetic intermediates. N-methoxy amides, famously represented by the Weinreb-Nahm amide, are celebrated for their unique reactivity with organometallic reagents, which halts at the ketone stage, preventing over-addition.[1][2] N-hydroxy amides, or hydroxamic acids, are a critical pharmacophore in numerous enzyme inhibitors, notably histone deacetylase (HDAC) inhibitors, due to their metal-chelating properties.

Understanding the relative hydrolytic stability of these two functional groups is paramount for drug design, prodrug strategies, and synthetic planning. A compound's stability in aqueous environments across various pH levels dictates its shelf-life, pharmacokinetic profile, and potential degradation pathways. This guide provides an in-depth comparison of the hydrolytic stability of N-methoxy versus N-hydroxy amides, grounded in mechanistic principles and supported by established experimental protocols.

The Bedrock of Amide Stability: A Mechanistic Overview

The remarkable stability of amides compared to other acyl derivatives like esters stems from the delocalization of the nitrogen lone pair into the carbonyl system.[3][4] This resonance stabilization imparts a partial double bond character to the C-N bond, strengthening it and reducing the electrophilicity of the carbonyl carbon.[4][5]

Hydrolysis, the cleavage of the C-N bond by water, can be catalyzed by acid or base.[6][7]

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.[3][8]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This process is generally slow for amides because the resulting amide anion (R₂N⁻) is a very poor leaving group.[3][9]

N-Methoxy vs. N-Hydroxy Amides: A Head-to-Head Stability Comparison

The introduction of an oxygen atom directly onto the amide nitrogen fundamentally alters the electronic properties and, consequently, the hydrolytic stability of the amide bond. While both are generally less stable than their N-alkyl counterparts due to the electron-withdrawing nature of the N-O bond, a significant difference in reactivity exists between them, primarily dictated by the presence or absence of an acidic proton.

The N-Methoxy Amide: A Bastion of Stability

N-methoxy-N-methyl amides (Weinreb amides) are renowned for their stability, which allows for their isolation, purification, and use in a wide array of chemical transformations under conditions that would cleave other acyl derivatives.[1][10]

Electronic Effects: The oxygen atom attached to the nitrogen is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). This effect decreases the electron density on the nitrogen, reducing its ability to donate its lone pair to the carbonyl carbon. This, in turn, increases the electrophilicity of the carbonyl carbon, suggesting a potential for enhanced hydrolysis. However, experimental evidence points to their considerable stability.[11] This resilience is partly attributed to the stable tetrahedral intermediate formed upon nucleophilic attack, which is stabilized by chelation, particularly with metal-containing reagents.[1][12] In the context of simple hydrolysis, the lack of an acidic proton means the N-methoxy group acts primarily as a stable, electron-withdrawing substituent without offering alternative degradation pathways.

The N-Hydroxy Amide: The Influence of an Acidic Proton

N-hydroxy amides are generally more susceptible to hydrolysis, particularly under neutral to basic conditions.[13][14] This heightened reactivity is the direct result of the acidic proton on the hydroxyl group.

Electronic Effects & pH Dependence: Like the N-methoxy group, the N-hydroxy group is electron-withdrawing. However, its key feature is its acidity. Under basic conditions, the hydroxyl group can be deprotonated to form a hydroxamate anion (R-C(=O)N⁻-O⁻). This deprotonation has two major consequences:

  • Enhanced Intramolecular Nucleophilicity: The resulting N-O⁻ group is a powerful internal nucleophile that can facilitate cleavage.

  • Intramolecular Catalysis: In certain structures, the ionized hydroxyl group can act as an intramolecular general base, activating a water molecule for nucleophilic attack on the carbonyl carbon.[15]

Studies on N-hydroxyphthalimide (NHPI), a cyclic N-hydroxy amide, have shown that it is susceptible to hydrolysis under basic conditions to form a phthalic acid monohydroxamic acid.[13][14] This contrasts with the greater stability of N-alkoxyamides that lack a readily ionizable proton.

Mechanistic Divergence Under Basic Conditions

The primary difference in the hydrolytic pathways of N-methoxy and N-hydroxy amides is most pronounced under basic conditions. The N-hydroxy amide has an additional, more favorable decomposition pathway available through its conjugate base.

Hydrolysis_Comparison cluster_methoxy N-Methoxy Amide Hydrolysis (Base) cluster_hydroxy N-Hydroxy Amide Hydrolysis (Base) M_start R-C(=O)N(CH₃)OCH₃ M_int Tetrahedral Intermediate [R-C(O⁻)(OH)N(CH₃)OCH₃] M_start->M_int OH⁻ attack (Slow) M_prod R-COO⁻ + CH₃NH(OCH₃) M_int->M_prod Collapse (Poor leaving group) H_start R-C(=O)N(H)OH H_anion Hydroxamate Anion [R-C(=O)N⁻-OH] H_start->H_anion -H⁺ (Fast) H_int Tetrahedral Intermediate [R-C(O⁻)(OH)N(H)OH] H_anion->H_int OH⁻ attack (Faster) H_prod R-COO⁻ + NH₂OH H_int->H_prod Collapse exp1 N-methoxy amide hydrolysis is slow due to a poor leaving group and lack of an acidic proton to facilitate alternative pathways. exp2 N-hydroxy amide hydrolysis is accelerated by initial deprotonation, creating a more reactive species towards nucleophilic attack.

Figure 1: Comparative hydrolysis pathways under basic conditions.

Quantitative Data Summary

The hydrolytic stability of an amide is typically quantified by its half-life (t½) at a given pH and temperature. The table below presents illustrative data for a hypothetical pair of analogous N-methoxy and N-hydroxy amides, reflecting the principles discussed.

Compound TypepH 4.0 (Acidic)pH 7.4 (Neutral)pH 9.0 (Basic)
N-Methoxy Amide t½ ≈ 48 hourst½ > 100 hourst½ ≈ 72 hours
N-Hydroxy Amide t½ ≈ 36 hourst½ ≈ 24 hourst½ < 2 hours

Note: These are representative values to illustrate the expected trend. Actual half-lives are highly dependent on the specific molecular structure.

Experimental Protocol: Assessing Hydrolytic Stability

A standardized, robust protocol is essential for accurately comparing the hydrolytic stability of different compounds. A typical workflow involves incubation in buffers of varying pH followed by HPLC analysis.

Materials and Reagents
  • Test Compounds: N-methoxy and N-hydroxy amides of interest

  • Buffer Solutions:

    • pH 4.0 (e.g., 50 mM Acetate Buffer)

    • pH 7.4 (e.g., 50 mM Phosphate Buffered Saline, PBS)

    • pH 9.0 (e.g., 50 mM Borate Buffer)

  • Solvents: Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO), HPLC grade

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid

  • Internal Standard (IS): A stable, structurally similar compound

  • Instrumentation: Temperature-controlled incubator/shaker, HPLC system with UV or MS detector

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds and the internal standard in DMSO.

  • Working Solution Preparation: Dilute the stock solutions with a 50:50 ACN:Water mixture to a concentration of 1 mM.

  • Incubation:

    • Pre-warm the buffer solutions to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of the 1 mM working solution to 990 µL of the pre-warmed buffer in a microcentrifuge tube to achieve a final concentration of 10 µM.

    • Vortex gently and place the tubes in the incubator/shaker.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw a 100 µL aliquot from each reaction tube.

  • Reaction Quenching:

    • Immediately add the 100 µL aliquot to a clean tube containing 200 µL of the cold quenching solution spiked with the internal standard. This stops the hydrolysis and precipitates buffer salts.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated reverse-phase HPLC method capable of separating the parent compound from its degradation products and the internal standard.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the resulting line is the negative of the first-order rate constant, k.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare 10 mM Stock Solutions (DMSO) working Prepare 1 mM Working Solutions stock->working incubate Incubate Test Compound (Final Conc. 10 µM) working->incubate buffers Pre-warm pH Buffers (4.0, 7.4, 9.0) to 37°C buffers->incubate sample Sample at Time Points (0, 1, 4, 24h, etc.) incubate->sample quench Quench with ACN/IS sample->quench centrifuge Centrifuge Samples quench->centrifuge hplc Analyze by HPLC centrifuge->hplc data Calculate Rate Constant (k) and Half-Life (t½) hplc->data

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.